molecular formula C10H21N B13952685 1,2-Dibutylaziridine CAS No. 752946-41-1

1,2-Dibutylaziridine

Cat. No.: B13952685
CAS No.: 752946-41-1
M. Wt: 155.28 g/mol
InChI Key: WQEPHGQYKTWFJJ-UHFFFAOYSA-N
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Description

1,2-Dibutylaziridine is a synthetic organic compound belonging to the class of aziridines, which are three-membered heterocyclic rings containing one nitrogen atom . This structure is characterized by significant ring strain due to bond angles of approximately 60°, which is considerably less than the typical tetrahedral bond angle . This strain makes aziridines powerful electrophiles and highly valuable as alkylating agents in organic synthesis and medicinal chemistry research . The butyl substituents on the aziridine ring of this specific compound can influence its lipophilicity and steric profile, potentially tailoring its reactivity and interaction with biological targets. In research settings, aziridine derivatives are primarily investigated for their biological activities. They serve as key intermediates in the synthesis of more complex molecules and are studied for their potential as anticancer and antibacterial agents . The biological activity often stems from the molecule's ability to act as an electrophile, undergoing ring-opening reactions with nucleophiles in biological systems, such as the nitrogenous bases in DNA. This alkylation can lead to interstrand cross-links, inhibiting DNA replication and potentially inducing cell death . As such, this compound is a compound of interest in chemical biology and drug discovery for developing novel therapeutic agents. This product is provided strictly For Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical use, or for administration to humans . Proper handling procedures must be followed, as aziridine derivatives are known to be toxic and potentially mutagenic . Researchers are responsible for ensuring the compound is used in accordance with all applicable regulations and guidelines within their laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

752946-41-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1,2-dibutylaziridine

InChI

InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

WQEPHGQYKTWFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1CCCC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cis-Trans Isomerism in 1,2-Dibutylaziridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical behavior of 1,2-dibutylaziridine derivatives represents a unique intersection of conformational dynamics and configurational stability. Unlike static carbocycles, these nitrogen-containing heterocycles exhibit invertomerism —a form of stereoisomerism arising from the high energy barrier to nitrogen inversion.

This guide provides a definitive technical analysis of the cis and trans isomers of this compound. It moves beyond basic definitions to explore the thermodynamic drivers, synthetic control, and rigorous analytical differentiation required for high-fidelity research.

The Stereochemical Core: Nitrogen Inversion vs. Chirality[1]

In this compound, the stereochemistry is defined by the relationship between the substituent at Position 1 (N-butyl) and Position 2 (C-butyl).

The "Slow Flip" Phenomenon

In acyclic amines, nitrogen inversion occurs rapidly at room temperature (


), rendering the nitrogen atom achiral on the NMR time scale. However, in the three-membered aziridine ring, the significant angle strain (

) destabilizes the planar

transition state required for inversion.
  • Barrier Height (

    
    ):  For 
    
    
    
    -alkylaziridines, the inversion barrier typically ranges from 15 to 19 kcal/mol .
  • Consequence: At ambient temperatures, the inversion is slow enough that the cis and trans forms exist as distinct, observable species (invertomers), rather than a rapidly averaging mixture.

Defining the Isomers[2]
  • Trans-1,2-Dibutylaziridine: The N-butyl and C-butyl groups are on opposite faces of the ring plane. This is the thermodynamically preferred isomer due to minimized steric repulsion.

  • Cis-1,2-Dibutylaziridine: Both butyl groups occupy the same face. This isomer suffers from significant van der Waals repulsion between the alkyl chains.

Inversion Pathway Diagram

The following diagram illustrates the energy landscape and the transition between invertomers.

NitrogenInversion cluster_0 Thermodynamic Ground States Cis Cis-Invertomer (Higher Energy) Steric Clash TS Transition State (Planar Nitrogen) Maximal Angle Strain Cis->TS Activation ~17 kcal/mol Trans Trans-Invertomer (Lower Energy) Minimzed Sterics Trans->TS Slow Reversion TS->Trans Relaxation caption Figure 1: Nitrogen inversion pathway showing the equilibration between cis and trans invertomers.

Synthetic Pathways & Stereocontrol[3]

Direct synthesis of 1,2-dialkylaziridines often yields a mixture of isomers which must be separated or equilibrated. The most reliable route for this compound involves the cyclization of amino alcohols.

The Modified Wenker Synthesis

This protocol utilizes a 2-aminoalcohol precursor. The stereochemistry at C2 is fixed by the starting material, while the N1 stereochemistry is determined by the cyclization kinetics and subsequent equilibration.

Precursor: 2-(butylamino)hexan-1-ol.

Synthetic Workflow

Synthesis Start 2-Amino-1-hexanol (Chiral Pool or Synthetic) Step1 N-Alkylation / Protection (Introduction of N-Butyl) Start->Step1 Step2 Activation of Alcohol (Tosylation or Sulfation) Step1->Step2 Step3 Ring Closure (Base Induced) Intramolecular SN2 Step2->Step3 Product This compound (Kinetic Mixture of Cis/Trans) Step3->Product Equilib Thermal Equilibration (Favors Trans) Product->Equilib Heat caption Figure 2: Synthetic route from amino alcohol to this compound.

Analytical Differentiation (The Trustworthiness Pillar)

Accurate assignment of cis and trans isomers in aziridines is frequently counter-intuitive to chemists trained primarily on alkene spectroscopy.

NMR Spectroscopy: The Definitive Tool

Unlike alkenes, where


, aziridines (and cyclopropanes) typically exhibit 

.
Comparative NMR Data Table (1H NMR at 400 MHz)
ParameterCis-IsomerTrans-IsomerMechanistic Reason
Vicinal Coupling (

)
6.0 – 9.0 Hz 2.0 – 5.0 Hz Karplus relationship for 3-membered rings (dihedral angles).
Chemical Shift (

H2/H3)
Shielded (Upfield)Deshielded (Downfield)Anisotropic effect of the N-alkyl lone pair.
C-13 Shift (Ring Carbons) Upfield shiftDownfield shift

-gauche compression effect in the cis isomer.
NOE Signal Strong H2

N-Butyl
Weak/No H2

N-Butyl
Proximity of protons in space.
Protocol: Variable Temperature (VT) NMR

To confirm the invertomer nature, VT-NMR is essential.

  • Low Temp (-40°C): Decoalescence of signals. Distinct sets of peaks for cis and trans conformers are sharp.

  • Coalescence (~60-80°C): Signals broaden and merge as the inversion rate (

    
    ) matches the NMR frequency scale.
    
  • High Temp (>100°C): Single averaged set of signals.

Stability & Reactivity Profile

Thermodynamic Stability

The trans isomer is energetically favored by approximately 1.0 – 3.0 kcal/mol depending on the solvent.

  • Equilibrium Ratio: At 25°C, the equilibrium mixture is typically >90% trans.

  • Storage: Pure cis isomers isolated by low-temperature chromatography will slowly equilibrate to the trans form at room temperature. Storage at -20°C is required to maintain isomeric purity.

Reactivity Implications

The stereochemistry dramatically affects nucleophilic ring-opening reactions:

  • Cis-Isomer: The N-butyl group hinders the syn-face, directing nucleophiles to attack from the anti-face with high selectivity.

  • Trans-Isomer: Steric bulk is distributed, potentially reducing regioselectivity depending on the nucleophile size.

Experimental Protocols

Synthesis of this compound (General Procedure)

Note: All steps must be performed in a fume hood due to the toxicity of aziridines.

  • Activation: To a solution of 2-(butylamino)hexan-1-ol (10 mmol) in dry DCM (50 mL) at 0°C, add chlorosulfonic acid (10 mmol) dropwise. Stir for 1 hour to form the zwitterionic sulfate ester.

  • Cyclization: Remove solvent and redissolve the residue in water (20 mL). Add NaOH (20 mmol) and heat to reflux for 2 hours. The product will steam distill or separate as an oil.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry over

    
     (avoid acidic drying agents like 
    
    
    
    which can open the ring).
  • Purification: Distillation under reduced pressure. Caution: Do not overheat; thermal equilibration will enrich the trans isomer.

Kinetic Measurement of Nitrogen Inversion
  • Sample Prep: Dissolve 10 mg of the aziridine mixture in

    
     or Toluene-
    
    
    
    (for low temp work).
  • Acquisition: Acquire 1H NMR spectra at 10°C intervals from -40°C to +80°C.

  • Analysis: Measure the line width at half-height (

    
    ) of the ring protons. Use the coalescence temperature (
    
    
    
    ) to calculate
    
    
    using the Eyring equation:
    
    
    
    

References

  • Bottini, A. T., & Roberts, J. D. (1958). Nitrogen Inversion in Aziridines. Journal of the American Chemical Society.[1][2] Link

  • Brois, S. J. (1967). Nitrogen Inversion in N-Substituted Aziridines. Journal of the American Chemical Society.[1][2] Link

  • Drauz, K., et al. (2002). Synthesis of Aziridines from Amino Alcohols.[3][4][5][6][7] Organic Process Research & Development. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Longman Scientific & Technical. (Standard text for heterocycle NMR coupling constants).
  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron. Link

Sources

A Technical Guide to the Electrophilic Reactivity Profile of 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates, primarily due to the inherent ring strain that makes them susceptible to ring-opening reactions.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of 1,2-dibutylaziridine, a representative non-activated, unsymmetrically substituted aziridine. We will explore the fundamental principles governing its electrophilicity, the regioselectivity of its reactions with a range of nucleophiles under both neutral and acid-catalyzed conditions, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage aziridine chemistry in complex molecule synthesis.

Introduction to Aziridine Electrophilicity

Aziridines, the nitrogen analogues of epoxides, possess significant ring strain energy (approximately 27 kcal/mol), which is the primary driving force for their reactivity.[3] This strain makes the ring carbon atoms electrophilic and prone to attack by nucleophiles, leading to synthetically useful ring-opened products like 1,2-difunctionalized amines.[3][4]

The reactivity of an aziridine is profoundly influenced by the substituents on both the nitrogen and carbon atoms. "Activated" aziridines, typically bearing electron-withdrawing groups on the nitrogen (e.g., tosyl, nosyl, or Boc groups), are highly electrophilic and their chemistry is well-documented.[5] In contrast, "non-activated" aziridines, such as the subject of this guide, this compound, feature N-alkyl substituents. Their reactivity is more subdued and requires a nuanced understanding of the interplay between steric and electronic factors.

This compound, with a butyl group on the nitrogen (N-1) and another on a ring carbon (C-2), presents an unsymmetrical system. This asymmetry raises a critical question for any synthetic application: which carbon atom will a nucleophile attack? This guide will systematically dissect the factors that control this regioselectivity.

Synthesis of this compound

While numerous methods for aziridine synthesis exist, the Wenker synthesis and its modifications remain a robust and classical approach for preparing non-activated aziridines from β-amino alcohols.[6] The synthesis of this compound can be envisioned from the precursor (2S)-2-(butylamino)hexan-1-ol.

Proposed Synthetic Workflow

The process involves two key steps: formation of a sulfate ester from the β-amino alcohol, followed by an intramolecular cyclization induced by a strong base.

G cluster_0 Step 1: Sulfation cluster_1 Step 2: Cyclization AminoAlcohol (2S)-2-(butylamino)hexan-1-ol H2SO4 H₂SO₄ (conc.) AminoAlcohol->H2SO4 SulfateEster Intermediate Sulfate Ester H2SO4->SulfateEster NaOH NaOH (aq) SulfateEster->NaOH Aziridine This compound NaOH->Aziridine

Caption: General workflow of the Wenker Aziridine Synthesis.[6]

Core Principles of Ring-Opening Reactivity

The regiochemical outcome of nucleophilic attack on this compound is dictated by the reaction conditions. The two ring carbons, C2 (substituted with a butyl group) and C3 (unsubstituted), present two potential sites for reaction.

Neutral or Basic Conditions (Sₙ2 Mechanism)

Under neutral or basic conditions, the ring-opening follows a classical Sₙ2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms, displacing the nitrogen atom in a single concerted step. In this scenario, steric hindrance is the dominant controlling factor.[7]

  • Attack at C3 (Less Hindered): The C3 carbon is sterically more accessible than the C2 carbon, which is shielded by a butyl group.

  • Outcome: Nucleophilic attack occurs almost exclusively at the less substituted C3 position.[7][8] This pathway leads to the formation of a secondary amine.

Acid-Catalyzed Conditions (Borderline Sₙ1/Sₙ2 Mechanism)

The introduction of a Brønsted or Lewis acid dramatically enhances the electrophilicity of the aziridine ring. The acid protonates or coordinates to the nitrogen atom, forming a highly strained aziridinium ion. This ion is a much more potent electrophile.[9]

The subsequent nucleophilic attack occurs on this activated intermediate. The mechanism is often described as a "borderline" case, possessing characteristics of both Sₙ1 and Sₙ2 pathways.[10]

  • Charge Stabilization (Sₙ1-like character): In the transition state, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2) through hyperconjugation from the alkyl chain.

  • Backside Attack (Sₙ2-like character): The nucleophile still approaches from the side opposite the C-N bond.

The balance between steric hindrance and electronic stabilization determines the outcome. For simple alkyl-substituted aziridines, attack at the more substituted C2 carbon becomes a significant, and often major, pathway under acidic conditions.[11]

G cluster_paths Nucleophilic Attack (Nu⁻) Start This compound + H⁺ Aziridinium Aziridinium Ion (Activated Intermediate) Start->Aziridinium Protonation PathA Path A (Sₙ2-like) Attack at C3 (less hindered) Aziridinium->PathA Steric Control PathB Path B (Sₙ1-like) Attack at C2 (more substituted) Aziridinium->PathB Electronic Control ProductA Major Product under Neutral Conditions PathA->ProductA ProductB Major Product under Acidic Conditions PathB->ProductB

Caption: Regioselectivity in aziridine ring-opening is condition-dependent.

Reactivity Profile with Various Nucleophiles

The nature of the nucleophile, in conjunction with the reaction conditions, fine-tunes the reactivity and regioselectivity.

Nucleophile ClassExampleConditionsPredicted Major RegioisomerRationale
Sulfur Thiophenol (PhSH)Neutral or Base (e.g., NaH)Attack at C3Strong, soft nucleophile favors Sₙ2 attack at the sterically most accessible site.[12]
Thiophenol (PhSH)Acid Catalyst (e.g., H⁺, Lewis Acid)Attack at C2Acid activation promotes Sₙ1 character, favoring attack at the site that better stabilizes a positive charge.
Nitrogen AnilineCatalyst- and Solvent-Free (Heat)Attack at C3Follows Sₙ2 pathway, attacking the less hindered carbon.[13]
Azide (N₃⁻)Acid Catalyst (e.g., H⁺)Attack at C2The aziridinium ion is attacked at the more substituted position.
Carbon Butylmagnesium bromide (BuMgBr)Anhydrous EtherAttack at C3Hard organometallic nucleophiles react via a sterically controlled Sₙ2 pathway.[14]
Organocuprates (e.g., Bu₂CuLi)Anhydrous EtherAttack at C3Softer organometallic reagents also strongly prefer the less substituted carbon.
Oxygen Methanol (MeOH)Strong Acid (e.g., H₂SO₄)Attack at C2Under strongly acidic conditions, solvolysis occurs with high preference for the more substituted carbon.[15]
Halides Hydrofluoric acid (HF)DMPU-HFAttack at C2Acid-mediated opening with fluoride shows high regioselectivity for the more substituted carbon.[9]

Experimental Protocols: A Self-Validating System

The following protocols are illustrative methodologies for performing ring-opening reactions on a non-activated aziridine like this compound. Each protocol includes steps for reaction monitoring and characterization to ensure a self-validating workflow.

Protocol 1: Acid-Catalyzed Ring-Opening with Thiophenol

This procedure details the regioselective opening to favor the product resulting from attack at the C2 position.

Objective: To synthesize 2-((4-butylphenyl)thio)-N-butylhexan-1-amine.

Materials:

  • This compound (1.0 mmol, 155 mg)

  • Thiophenol (1.2 mmol, 132 mg, 122 µL)

  • Trifluoroacetic Acid (TFA) (0.1 mmol, 11.4 mg, 7.7 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G A 1. Setup - Flame-dried flask under Argon - Add Aziridine & DCM B 2. Cooling - Cool to 0°C (ice bath) A->B C 3. Reagent Addition - Add Thiophenol - Add TFA catalyst dropwise B->C D 4. Reaction - Warm to RT - Stir for 4-6 hours C->D E 5. Monitoring - TLC (e.g., 9:1 Hex/EtOAc) - Stain with KMnO₄ D->E E->D Incomplete? F 6. Quench - Add sat. NaHCO₃ solution E->F Complete? G 7. Workup - Separate layers - Extract aqueous with DCM (2x) - Combine organics, wash with brine F->G H 8. Drying & Concentration - Dry over MgSO₄ - Filter and concentrate in vacuo G->H I 9. Purification & Analysis - Flash Chromatography - NMR, HRMS H->I

Caption: Experimental workflow for acid-catalyzed aziridine ring-opening.

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thiophenol (1.2 mmol) via syringe. Subsequently, add trifluoroacetic acid (0.1 mmol) dropwise over 1 minute.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), visualizing with a potassium permanganate stain. The starting aziridine should be consumed.

  • Quench: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and regiochemistry.

Protocol 2: Ring-Opening with Butylmagnesium Bromide

This procedure details the regioselective opening under neutral/basic conditions to favor attack at the C3 position.

Objective: To synthesize 5-(butylamino)decan-4-ol.

Materials:

  • This compound (1.0 mmol, 155 mg)

  • Butylmagnesium bromide (2.0 M in THF, 0.6 mL, 1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the solution of butylmagnesium bromide (1.2 mmol) dropwise via syringe over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Monitoring: Monitor the reaction by TLC. A new, more polar spot corresponding to the amino alcohol product should appear.

  • Quench: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification and Analysis: Purify the resulting crude oil by flash chromatography to yield the desired amino alcohol. Confirm the structure and regioselectivity by NMR and HRMS.

Conclusion

The electrophilic reactivity of this compound is a paradigmatic example of how reaction conditions can be manipulated to control synthetic outcomes. Under neutral or basic conditions, Sₙ2-type reactions dominate, with nucleophiles selectively attacking the sterically unencumbered C3 position. Conversely, the introduction of an acid catalyst activates the ring and imparts significant Sₙ1 character to the transition state, redirecting nucleophilic attack to the more substituted C2 position. This predictable, condition-dependent dichotomy makes non-activated aziridines like this compound powerful and versatile building blocks for the strategic synthesis of complex substituted amines.

References

  • Hu, X. D., et al. (2004). Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Chinese Journal of Organic Chemistry.
  • Yadav, J. S., et al. (2011). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry Research. [Link]

  • Cardillo, G., et al. (2004). Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry. [Link]

  • Kaur, N., et al. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Synthesis. [Link]

  • Pellacani, L., & Tardella, P. A. (2014). Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. [Link]

  • Mishra, D. R., & Mishra, N. P. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. [Link]

  • Li, G., et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition. [Link]

  • Alajarín, M., et al. (2004). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry. [Link]

  • Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Wu, J., et al. (2012). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. [Link]

  • Hethcox, J. C., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • Singh, G. S., & D'hooghe, M. (2004). Nucleophilic ring opening of aziridines. Tetrahedron. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • Liu, T., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters. [Link]

  • Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]

  • Lee, W., et al. (2009). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society. [Link]

  • Davulcu, H., et al. (2009). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry. [Link]

  • McMurry, J. (2024). Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. Chemical Reviews. [Link]

Sources

Electronic properties and basicity of the nitrogen in 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Basicity of the Nitrogen in 1,2-Dibutylaziridine

Introduction

Aziridines, the nitrogen-containing analogs of epoxides, are saturated three-membered heterocyclic compounds of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Their high ring strain imparts unique chemical reactivity, making them versatile building blocks for the synthesis of more complex nitrogen-containing molecules.[4][5] This guide focuses on a specific, non-commercially cataloged derivative, this compound, to provide a detailed framework for understanding the core principles that govern the electronic environment and basicity of substituted aziridines.

For researchers in drug development, understanding the electronic character and proton-accepting ability of the aziridine nitrogen is paramount. These properties dictate the molecule's reactivity, its potential to form hydrogen bonds with biological targets, and its pharmacokinetic profile. This document provides a comprehensive analysis of the key electronic features of the this compound ring system and delineates both experimental and computational methodologies for the precise determination of its nitrogen basicity.

Core Electronic Properties of the Aziridine Moiety

The chemical behavior of this compound is fundamentally governed by the unique electronic structure imposed by its three-membered ring.

Ring Strain and Hybridization

The defining feature of the aziridine ring is its considerable angle strain. The internal bond angles are forced to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[6] This strain has profound consequences for the bonding orbitals. To accommodate the acute angles, the C-C and C-N bonds utilize orbitals with higher p-character. Consequently, the exocyclic orbitals, including the one containing the nitrogen's lone pair of electrons, exhibit increased s-character.[4][7]

This re-hybridization directly impacts the nitrogen's properties:

  • Reduced Basicity: Electrons in orbitals with higher s-character are held more closely to the nucleus.[8] This reduces the availability of the nitrogen lone pair to act as a proton acceptor (a Brønsted-Lowry base), making aziridines significantly less basic than their acyclic amine counterparts.[4][6]

  • Increased Inversion Barrier: The transition state for nitrogen inversion requires the lone pair to pass through a planar, p-orbital configuration. The high s-character of the ground state orbital makes this transition more energetically costly. As a result, the energy barrier for nitrogen inversion in aziridines (typically 8-17 kcal/mol) is much higher than in open-chain amines, allowing for the potential isolation of stable invertomers at low temperatures.[4][9][10]

The two butyl groups in this compound influence these properties primarily through steric and inductive effects. The electron-donating nature of the N-butyl group slightly increases the electron density on the nitrogen, which modestly enhances basicity compared to an N-H aziridine.

The causal relationship between these structural and electronic factors is visualized below.

G A Three-Membered Ring B High Angle Strain (~60°) A->B C Increased p-character in C-N Ring Bonds B->C D Increased s-character in Nitrogen Lone Pair Orbital B->D E Lone Pair Held Closer to Nucleus D->E G Increased Nitrogen Inversion Barrier D->G F Reduced Nitrogen Basicity E->F

Caption: Relationship between ring strain and nitrogen properties.

Spectroscopic Characterization

Standard spectroscopic methods can be used to probe and confirm the electronic structure of this compound.

Spectroscopic MethodFeatureExpected Observation for this compoundRationale
¹H NMR Ring ProtonsComplex multiplets in the 1.0-2.5 ppm range. Diastereotopic protons due to the chiral center and slow nitrogen inversion.[11][12]The strained ring environment and substitution pattern create a unique chemical and magnetic environment for each proton.
¹³C NMR Ring CarbonsResonances in the 20-40 ppm range.Shielded chemical shifts are characteristic of the strained aziridine ring carbons.
FT-IR C-N StretchAbsorption band in the 1000-1250 cm⁻¹ range for the aliphatic C-N single bond stretch.[13][14]This vibration is characteristic of the amine functional group and falls within the fingerprint region.[14]

The temperature-dependence of the NMR spectrum is a powerful tool for studying the dynamics of nitrogen inversion.[9] At low temperatures where inversion is slow on the NMR timescale, distinct signals for protons in different stereochemical environments may be observed. As the temperature increases, these signals will broaden and coalesce into an averaged signal.

Basicity of the Aziridine Nitrogen

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[15] A higher pKa value indicates a stronger base.

Compound TypeExampleTypical pKa of Conjugate Acid
Acyclic Secondary AmineDiethylamine~11.0
Aziridine (Parent)Aziridine~8.0[4][6]
N-Alkyl Azetidine (4-ring)N-Methylazetidine~11.0[4]
Expected for this compound -~8.5 - 9.5

As shown in the table, the basicity of aziridine is significantly lower than that of a comparable acyclic amine or even the less-strained four-membered azetidine ring.[4] The inductive effect of the N-butyl group in this compound is expected to increase its basicity relative to the parent aziridine, but it will remain a substantially weaker base than a non-strained dialkylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of this compound in an aqueous solution.

Principle: The amine is dissolved in water, forming its conjugate acid. This solution is then titrated with a strong base (e.g., NaOH) of known concentration. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M HCl.

    • Prepare and standardize a ~0.1 M NaOH solution (carbonate-free).

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the standardized HCl solution to create a solution of the protonated amine. A slight excess of HCl should be used.

  • Instrument Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume of the this compound hydrochloride solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (V_eq) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

    • The half-equivalence point is at V_eq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.

The workflow for this experimental determination is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Standardize 0.1M HCl A3 Dissolve Aziridine in known vol. HCl A1->A3 A2 Standardize 0.1M NaOH B2 Titrate Aziridine-HCl solution with NaOH A2->B2 A3->B2 B1 Calibrate pH Meter B1->B2 B3 Record pH vs. Volume of NaOH B2->B3 C1 Plot Titration Curve (pH vs. Volume) B3->C1 C2 Determine Equivalence Point (V_eq) C1->C2 C3 Find pH at Half-Equivalence Point (V_eq / 2) C2->C3 D pKa Value C3->D

Caption: Workflow for experimental pKa determination.

Computational Protocol: pKa Prediction via DFT

Computational chemistry provides a powerful, predictive tool for estimating the basicity of molecules.[16] High-level Density Functional Theory (DFT) calculations coupled with a continuum solvent model can yield pKa values in excellent agreement with experimental data.[17]

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution (BH⁺ → B + H⁺).

Methodology:

  • Structure Optimization:

    • Build the 3D structures of both the neutral this compound (B) and its protonated form (BH⁺).

    • Perform geometry optimizations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Re-optimize the geometries of both species in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This step is crucial for accuracy.[17]

  • Frequency Calculation:

    • Perform vibrational frequency calculations on the solution-phase optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energies (G_sol).

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in solution: ΔG_aq = G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)

    • The Gibbs free energy of the solvated proton, G_sol(H⁺), is a well-established, albeit challenging, value. A consensus experimental value is often used for consistency (e.g., -270.3 kcal/mol).[18]

    • Convert the free energy change to a pKa value using the equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).

This computational workflow is outlined in the diagram below.

G A Build Structures (Neutral & Protonated) B Gas-Phase Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Solution-Phase Geometry Optimization (e.g., PCM/SMD Model) B->C D Frequency Calculation (in solution) C->D E Calculate Gibbs Free Energies (G_sol) D->E F Calculate ΔG_aq for Deprotonation Reaction E->F G Calculate pKa from ΔG_aq F->G

Caption: Workflow for computational pKa prediction.

Implications in Medicinal Chemistry and Drug Development

The moderately basic nature of the aziridine nitrogen is a critical design element.

  • Physiological pH: With an expected pKa around 9.0, this compound will be predominantly protonated at physiological pH (~7.4). This positive charge significantly impacts solubility, cell membrane permeability, and interactions with negatively charged residues in protein binding sites.

  • Reactivity and Synthetic Utility: The basicity of the nitrogen lone pair influences its nucleophilicity. While less basic than acyclic amines, the nitrogen can still participate in reactions. More importantly, the aziridine ring itself is susceptible to ring-opening reactions, often initiated by protonation of the nitrogen, which activates the ring carbons toward nucleophilic attack.[5][19] This reactivity makes aziridines valuable intermediates for synthesizing complex amines, amino alcohols, and other structures found in pharmaceuticals.[20]

Conclusion

The electronic properties of this compound are a direct consequence of the angle strain inherent in its three-membered ring. This strain leads to an increase in the s-character of the nitrogen's lone pair orbital, which in turn lowers its basicity and raises the barrier to nitrogen inversion compared to analogous acyclic amines. The pKa of the conjugate acid, a direct measure of this basicity, can be reliably determined through experimental methods like potentiometric titration or accurately predicted using DFT-based computational models. For scientists in drug discovery and development, a thorough understanding of these fundamental principles is essential for predicting molecular behavior, designing synthetic routes, and optimizing the biological activity of aziridine-containing compounds.

References

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 106(39), 9019-9029. [Link]

  • Bilić, A., & Vianello, R. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(4), 429-436. [Link]

  • Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines). Journal of the American Chemical Society, 80(19), 5203-5208. [Link]

  • Juranić, I. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 343-348. [Link]

  • Powers, D. C., & Samanta, S. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 9, 748585. [Link]

  • Ghafourian, M., & Pinjari, R. V. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(23), 5556. [Link]

  • Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 16(1), 1-10. [Link]

  • Vianello, R., & Bilić, A. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. Semantic Scholar. [Link]

  • Yoon, H. J., et al. (2020). ¹H NMR spectra of cis-aziridine (A) and trans-aziridine (B) model compounds... ResearchGate. [Link]

  • Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines)1. Journal of the American Chemical Society. [Link]

  • Tan, H., Samanta, S., Qiu, N., & Powers, D. C. (2021). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 60(43), 23098-23122. [Link]

  • Wang, H., et al. (2019). a) ¹H NMR spectra to analyze the activation of aziridines for different... ResearchGate. [Link]

  • Baran, P. S. (n.d.). Aziridines in Synthesis. Baran Laboratory, Scripps Research. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. [Link]

  • Al-Bayati, R. I. H., & Jaber, S. H. (2018). Quantum Calculations of pKa values for Some Amine Compounds. ResearchGate. [Link]

  • Lee, S., & Kim, S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(23), 7247. [Link]

  • Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link]

  • Reva, I., et al. (2015). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aziridine. Wikipedia. [Link]

  • Barke, H.-D., & Harsch, G. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect'. World Journal of Chemical Education, 11(3), 88-97. [Link]

  • LibreTexts Chemistry. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • Min, C., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1957-1971. [Link]

  • Procter, D. J., et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. [Link]

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Methodological & Application

Stereoselective Synthesis of 1,2-Dibutylaziridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral aziridines are high-value synthetic intermediates, serving as versatile building blocks for the stereoselective synthesis of complex nitrogen-containing molecules, including chiral amines, amino alcohols, and pharmaceuticals.[1] The strained three-membered ring allows for regio- and stereoselective ring-opening reactions, making them powerful synthons for asymmetric synthesis.[1] This guide provides detailed protocols and technical insights into the stereoselective synthesis of 1,2-dibutylaziridine, a representative 1,2-dialkyl-substituted aziridine. The control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount, and this document will explore two robust strategies to achieve this: (1) the direct catalytic asymmetric aziridination of oct-4-ene isomers and (2) the diastereoselective intramolecular cyclization of a chiral amino alcohol precursor.

These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just procedural steps but also the underlying mechanistic principles that govern the stereochemical outcome.

Strategy 1: Catalytic Asymmetric Aziridination of Oct-4-ene

The direct transfer of a nitrene or nitrenoid species to an alkene is one of the most atom-economical methods for aziridine synthesis. The key challenge, particularly with unactivated, non-aromatic alkenes like oct-4-ene, is achieving high enantioselectivity.[1][2] Modern advances in catalysis, particularly with rhodium-based complexes, have enabled the highly enantioselective aziridination of such challenging substrates.[1][2]

Mechanistic Rationale: The Role of the Chiral Catalyst

The proposed mechanism for rhodium-catalyzed aziridination involves the formation of a metal-nitrenoid intermediate. The chiral ligand environment around the metal center creates a sterically defined pocket. The alkene approaches the metal center and inserts into the rhodium-nitrogen bond. The facial selectivity of this insertion is dictated by steric interactions between the alkene substituents and the chiral ligand, leading to the preferential formation of one enantiomer. Computational studies suggest a stepwise mechanism where the alkene migratory insertion is the rate-determining and enantio-determining step.[2] The geometry of the starting alkene is typically retained in the product; thus, (E)-oct-4-ene will yield the trans-aziridine, and (Z)-oct-4-ene will yield the cis-aziridine.

cluster_0 Catalytic Cycle Catalyst [Rh(III)-CpL] Activated_Complex Rh(III)-Amide Intermediate Catalyst->Activated_Complex + N-Source - Byproduct Nitrene_Source N-Source (e.g., Hydroxylamine derivative) Metallacycle Four-membered Metallacycle Activated_Complex->Metallacycle + Alkene (Enantio-determining step) Alkene (E)- or (Z)-Oct-4-ene Product Chiral This compound Metallacycle->Product Reductive Elimination Catalyst_Regen [Rh(III)-CpL] Metallacycle->Catalyst_Regen

Caption: Rhodium-catalyzed asymmetric aziridination cycle.

Protocol 1A: Synthesis of trans-(2R,3R)-N-Boc-1,2-dibutylaziridine

This protocol is adapted from established methods for the enantioselective aziridination of unactivated alkenes using a planar chiral rhodium catalyst.[1][2]

  • Materials:

    • [Rh(Cp*Ind)Cl2]2 (Ind = indenyl)

    • Silver acetate (AgOAc)

    • N-(tert-Butoxycarbonyl)-O-(pivaloyl)hydroxylamine (Boc-NHOPiv)

    • (E)-Oct-4-ene

    • Cesium acetate (CsOAc)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(Cp*Ind)Cl2]2 (0.01 mmol, 1 mol%) and AgOAc (0.04 mmol, 4 mol%).

    • Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 30 minutes in the dark.

    • Add Boc-NHOPiv (1.2 mmol), CsOAc (1.5 mmol), and (E)-oct-4-ene (1.0 mmol).

    • Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-N-Boc-1,2-dibutylaziridine.

Protocol 1B: Synthesis of cis-(2R,3S)-N-Boc-1,2-dibutylaziridine

This protocol is identical to 1A, with the exception of the starting alkene.

  • Procedure:

    • Follow the exact procedure outlined in Protocol 1A, substituting (E)-oct-4-ene with (Z)-oct-4-ene (1.0 mmol).

    • Purification by flash column chromatography will yield the pure cis-N-Boc-1,2-dibutylaziridine.

ProtocolAlkene SubstrateProduct ConfigurationTypical YieldTypical d.r.Typical e.r.
1A (E)-Oct-4-enetrans-(2R,3R)60-75%>20:190:10 - 95:5
1B (Z)-Oct-4-enecis-(2R,3S)55-70%>20:185:15 - 92:8
Table 1: Expected results for catalytic asymmetric aziridination based on similar unactivated alkene substrates.[1]

Strategy 2: Diastereoselective Synthesis via Intramolecular Cyclization

An alternative and highly reliable method for stereocontrolled aziridine synthesis is the intramolecular cyclization of a pre-synthesized, stereochemically defined precursor. The Gabriel-Cromwell reaction and related cyclizations of 1,2-amino alcohols or 1,2-haloamines proceed via an intramolecular SN2 mechanism.[3] This ensures a specific stereochemical outcome where the configuration at one center is retained and the other is inverted.

Mechanistic Rationale: Stereospecific SN2 Cyclization

This strategy involves two key stages: first, the asymmetric synthesis of a 1,2-amino alcohol, and second, its conversion to a leaving group at the hydroxyl position followed by base-mediated ring closure. For example, starting from a chiral pool material or through an asymmetric reaction (e.g., Sharpless asymmetric aminohydroxylation), one can obtain an enantiopure amino alcohol like (4R,5R)-5-aminooctan-4-ol. The hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate). Treatment with a non-nucleophilic base deprotonates the amine, which then acts as an internal nucleophile, displacing the leaving group in an SN2 fashion to form the aziridine ring. This backside attack results in inversion of configuration at the carbon bearing the leaving group.

cluster_1 Diastereoselective Ring Closure Start Chiral Amino Alcohol (4R,5R)-5-Amino-octan-4-ol Activation Activated Intermediate (e.g., O-Mesylate) Start->Activation MsCl, Et3N Cyclization Intramolecular SN2 Attack Activation->Cyclization NaH Product cis-Aziridine (2R,3S)-1,2-Dibutylaziridine Cyclization->Product

Caption: Workflow for diastereoselective aziridine synthesis.

Protocol 2: Synthesis of cis-(2R,3S)-1,2-Dibutylaziridine from (4R,5R)-5-Amino-octan-4-ol

This protocol assumes the availability of the chiral amino alcohol precursor, which can be synthesized via established asymmetric methods.

  • Part A: Mesylation of the Amino Alcohol

    • Dissolve (4R,5R)-5-(tert-butoxycarbonylamino)octan-4-ol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Part B: Intramolecular Cyclization

    • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the oil.

    • Add anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the suspension to 0 °C and add a solution of the crude mesylate from Part A in anhydrous THF (5 mL) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to yield the pure cis-N-Boc-1,2-dibutylaziridine. The Boc group can be removed under acidic conditions if the free amine is desired.

StepReactionTypical YieldStereochemical Outcome
A Mesylation>90%Configuration retained
B Cyclization75-85%Inversion at C4
Table 2: Expected results for the ring-closure synthesis.

Purification and Stereochemical Characterization

Purification

Aziridines can be sensitive to acidic conditions. Purification by flash column chromatography should be performed on silica gel that has been neutralized with triethylamine (e.g., by eluting the column with a hexane solution containing 1-2% Et₃N before loading the sample).

Characterization by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool to distinguish between cis and trans diastereomers of 1,2-disubstituted aziridines. The vicinal coupling constant (³J) between the two protons on the aziridine ring is diagnostic.

  • cis-isomers: Typically exhibit a larger coupling constant, ³J_cis ≈ 6-9 Hz.

  • trans-isomers: Typically exhibit a smaller coupling constant, ³J_trans ≈ 3-6 Hz.

This difference arises from the dihedral angle between the C-H bonds, which is approximately 0° for the cis isomer and around 120° for the trans isomer, following the Karplus relationship.[4][5]

Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

The enantiomeric purity of the synthesized aziridines must be determined by a chiral analytical method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique.[6][7][8]

  • Protocol for Chiral HPLC Analysis:

    • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating enantiomers of N-heterocycles.[9]

    • Sample Preparation: Prepare a dilute solution of the purified aziridine (approx. 1 mg/mL) in the mobile phase. If the aziridine is N-Boc protected, it can be analyzed directly. If it is a free amine, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for detection, or a suitable mobile phase additive (e.g., diethylamine) may be required.[9][10]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol (e.g., 98:2 Hexane:IPA). The exact ratio must be optimized to achieve baseline separation.

    • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

  • Gross, P., Im, H., Laws III, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454. [Link]

  • Gross, P., Im, H., Laws III, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PMC. [Link]

  • Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Arkivoc, 2017(2), 223-234. [Link]

  • Çelik, F., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. [Link]

  • Wang, H., et al. (2021). Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis. Chemical Communications, 57(83), 10857-10860. [Link]

  • Serafin, K., & Rogozińska, M. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3409. [Link]

  • Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. ResearchGate. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2633. [Link]

  • Gumber, K., et al. (2016). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Pharmaceutical and Biomedical Analysis, 125, 249-257. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Çelik, F., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. [Link]

  • Wang, C., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2118. [Link]

  • Shen, M. H., & Bao, X. (2019). Intramolecular Imino-ene Reaction of Azirines: Regioselectivity, Diastereoselectivity, and Computational Insights. The Journal of Organic Chemistry, 84(8), 4869-4876. [Link]

  • Koenigs, R. M., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. Angewandte Chemie International Edition, 62(5), e202214643. [Link]

  • Jiang, H., et al. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules, 28(3), 1043. [Link]

  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044. [Link]

  • Klahn, P., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. [Link]

  • Zhang, W. X., et al. (2007). Tri-n-butylphosphine Mediated Ring-Opening Reactions of Aziridines or Epoxides with Diphenyl Diselenide. Chinese Journal of Chemistry, 25(11), 1758-1761. [Link]

  • Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. [Link]

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

  • Reddy, G. S., et al. (2014). A Synthetic Route to Chiral 1,4-Disubstituted Tetrahydro-β-Carbolines via Domino Ring-Opening Cyclization of Activated Aziridines with 2-Vinylindoles. Organic Letters, 16(15), 4012-4015. [Link]

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

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Application Note: Catalytic Architectures for the Preparation of 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026


-butyl-2-butylaziridine)
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The synthesis of N-alkyl aziridines, such as 1,2-dibutylaziridine , represents a significant challenge in heterocyclic chemistry. Unlike their N-sulfonyl or N-aryl counterparts, N-alkyl aziridines cannot be easily accessed via standard transition-metal-catalyzed nitrene transfer (e.g., Cu or Rh catalysis) due to the thermodynamic instability of aliphatic nitrenes, which rapidly undergo 1,2-hydride shifts to form imines rather than aziridination.

This application note details two distinct, high-fidelity protocols for synthesizing this compound from 1-hexene and


-butylamine :
  • Electrochemical Thianthrenation: A scalable, oxidant-free method utilizing a redox mediator to decouple alkene activation from amine nucleophilicity.

  • Iodine-Mediated Oxidative Cyclization: A metal-free, bench-stable protocol suitable for rapid screening.

Both methods circumvent the use of hazardous aliphatic azides, prioritizing the use of stable, commercially available primary amines.

Retrosynthetic Analysis & Mechanistic Logic

The construction of this compound requires the formation of two C-N bonds across the double bond of 1-hexene.

  • Substrate: 1-Hexene (Provides the C4 alkyl chain at the C2 position).

  • Nitrogen Source:

    
    -Butylamine (Provides the 
    
    
    
    -butyl group).
  • Core Challenge: Overcoming the high activation energy of unactivated alkenes while preventing the oxidation of the electron-rich alkyl amine.

Pathway Visualization

The following diagram illustrates the divergent mechanistic logic between the two protocols.

AziridinationPathways cluster_Electro Method A: Electrochemical (Wickens) cluster_Iodine Method B: Iodine Mediated (Minakata) Start 1-Hexene + n-Butylamine Tt Thianthrene (Cat.) [-2e-] Start->Tt Anodic Oxidation I2 Iodine Source (NIS/I2) Start->I2 Activation Dication Alkene-Thianthrene Dication Tt->Dication Electrophilic Addn Aziridine_A This compound Dication->Aziridine_A Nucleophilic Displacement (Inversion) Iodonium Iodonium Intermediate I2->Iodonium Halogenation Aziridine_B This compound Iodonium->Aziridine_B Intramolecular Cyclization

Figure 1: Mechanistic divergence between Electrochemical and Halogen-mediated pathways.

Protocol A: Electrochemical Thianthrene-Mediated Aziridination

Best for: Scalability, atom economy, and avoiding external chemical oxidants. Basis: This method utilizes the "dication pool" strategy pioneered by the Wickens lab (Nature, 2021). Thianthrene (Tt) acts as a redox catalyst, converting the alkene into a reactive dication that captures the amine.

Materials & Equipment
  • Electrochemical Cell: Undivided cell (e.g., IKA ElectraSyn 2.0 or custom beaker).

  • Anode: Reticulated Vitreous Carbon (RVC) or Graphite felt.

  • Cathode: Platinum plate or Nickel foam.

  • Reagents:

    • 1-Hexene (1.0 equiv)

    • 
      -Butylamine (1.2 equiv)
      
    • Thianthrene (0.5 equiv - Mediator)

    • 
       or 
      
      
      
      (Electrolyte)
    • Solvent: Nitromethane (

      
      ) or Acetonitrile (
      
      
      
      ).
    • Base: Solid

      
       or 
      
      
      
      .
Step-by-Step Procedure
  • Cell Assembly: Equip the reaction vial with the RVC anode and Pt cathode. Ensure electrodes are submerged but not touching.

  • Mediator Solution: Dissolve Thianthrene (0.5 mmol) and

    
     (0.1 M final conc.) in 
    
    
    
    (10 mL).
  • Alkene Addition: Add 1-Hexene (1.0 mmol) to the mixture.

  • Electrolysis (Step 1 - Activation):

    • Run Constant Current electrolysis (CCE) at

      
      .
      
    • Target charge:

      
       (relative to thianthrene).
      
    • Observation: The solution will turn deep purple, indicating the formation of the thianthrene radical cation/dication adduct.

  • Amine Addition (Step 2 - Termination):

    • Turn off the current.

    • Add

      
      -Butylamine (1.2 mmol) and 
      
      
      
      (2.0 equiv) directly to the purple solution.
    • Stir vigorously for 2 hours at room temperature. The color will fade to pale yellow/clear.

  • Workup: Filter off the solid base. Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography on basic alumina (to prevent ring opening) using Hexanes/EtOAc (95:5).

Critical Control Points
  • Moisture Control: The thianthrene dication is moisture sensitive. Run Step 4 under Argon/Nitrogen atmosphere.

  • Amine Oxidation: Do not add the amine during electrolysis. Amines oxidize at lower potentials than alkenes; adding them early will result in amine degradation rather than aziridination.

Protocol B: Iodine-Mediated Oxidative Amination

Best for: Rapid screening, labs without electrochemical setups. Basis: This protocol adapts the Minakata method, using oxidative halogenation to form an iodonium species that undergoes nucleophilic attack by the amine, followed by base-induced ring closure.

Materials[1][2][3][4][5][6]
  • Reagents:

    • 1-Hexene (1.0 equiv)

    • 
      -Butylamine (1.2 equiv)
      
    • Iodine (

      
      , 1.0 equiv) or N-Iodosuccinimide (NIS)
      
    • Oxidant: tert-Butyl Hypochlorite (

      
      -BuOCl) or mCPBA (if using catalytic 
      
      
      
      , though stoichiometric
      
      
      is more reliable for alkyl amines).
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dichloromethane (DCM) or Chlorobenzene.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 1-Hexene (1.0 mmol) in DCM (5 mL).

  • Iodonium Formation: Cool to

    
    .[1] Add 
    
    
    
    (1.0 mmol) portion-wise. Stir until the purple color persists slightly.
  • Amine Addition: Add

    
    -Butylamine (1.2 mmol) slowly. The solution may decolorize.
    
  • Oxidative Cyclization:

    • Add

      
       (3.0 equiv).
      
    • Add the oxidant (

      
      -BuOCl, 1.1 equiv) dropwise. This regenerates the active iodine species and promotes N-chlorination/cyclization.
      
    • Alternative: If using NIS, add NIS (1.2 equiv) at step 2 instead of

      
      /Oxidant mix.
      
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification: Distillation is preferred for volatile aziridines like this compound. If chromatography is needed, use triethylamine-treated silica gel.

Comparative Analysis & Data Summary

The following table contrasts the two methodologies to assist in selection based on laboratory capabilities and project constraints.

FeatureMethod A: Electrochemical (Wickens)Method B: Iodine-Mediated (Minakata)
Mechanism Radical-Cation Dication PoolElectrophilic Iodonium Cyclization
Amine Scope Excellent for primary alkyl aminesGood, but sensitive to oxidation
Reagents Thianthrene (Catalytic/Stoic), Electricity

, chemical oxidants (

-BuOCl/NIS)
Safety High (No explosive azides, no strong oxidants)Moderate (Handling of hypochlorites)
Yield (Typical) 65 - 85%50 - 70%
Stereospecificity High (Stereoinvertive relative to alkene)Moderate (Depends on intermediate lifetime)
Purification Easier (Thianthrene is distinct from product)Harder (Iodine byproducts can be messy)
Characterization Data (Expected)

For This compound :

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for characteristic aziridine ring protons at
    
    
    1.2–1.8 ppm (multiplets). The
    
    
    -butyl
    
    
    -protons typically appear around
    
    
    2.2 ppm.
  • 
     NMR:  Aziridine ring carbons appear significantly upfield (
    
    
    
    30–45 ppm).

References

  • Wickens, Z. K., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature. [Link][2]

  • Minakata, S., et al. (2013).[3] Iodine-Catalyzed Oxidative Aziridination of Alkenes. Organic Letters. [Link]

  • Sudalai, A., et al. (2018). Metal-free, Iodine-mediated aziridination of alkenes. Journal of Organic Chemistry. [Link]

  • Jat, J. L., et al. (2014). Rh(II)-Catalyzed Synthesis of N-H Aziridines. Science. [Link]

Sources

Protocol for the functionalization of 1,2-Dibutylaziridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-dibutylaziridine scaffold (


-butyl-2-butylaziridine) represents a unique class of unactivated, sterically congested alkyl aziridines. Unlike their electron-deficient counterparts (

-tosyl or

-acyl aziridines), 1,2-dialkylaziridines possess a basic nitrogen and significant steric bulk proximal to the reactive center. This Application Note details the protocols for the functionalization of this scaffold, specifically focusing on Lewis Acid-Catalyzed Nucleophilic Ring Opening (NRO) .

We address the critical challenge of regiocontrol —distinguishing between the sterically hindered C2 position and the accessible C3 position—and provide a validated workflow for generating vicinal diamines and amino-ethers, which are high-value pharmacophores in drug development.

Safety & Handling (Critical)

WARNING: Alkylating Agent. this compound is a potent DNA alkylating agent. It mimics the reactivity of nitrogen mustards.

  • Engineering Controls: All operations must be performed in a certified Class II fume hood.

  • PPE: Double nitrile gloves (0.11 mm min), chemically resistant lab coat, and full face-shield/goggles.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate in the hood to neutralize spills and rinse glassware. Thiosulfate acts as a soft nucleophile to quench the aziridine ring safely.

  • Storage: Store at -20°C under Argon. Aziridines can polymerize explosively if exposed to trace acids or heat.

Mechanistic Grounding: The Regioselectivity Paradox

Functionalizing this compound requires overcoming the inertness of the unactivated ring. Protonation or Lewis Acid coordination is required to activate the C-N bond.

The Decision Tree (C2 vs. C3):

  • Electronic Factor: The butyl group at C2 stabilizes a developing positive charge (partial carbocation character) in the transition state, theoretically favoring C2 attack (

    
    -like).
    
  • Steric Factor: The

    
    -butyl and C2-butyl groups create a "steric wall." The C3 position (methylene) is significantly more accessible.
    

Expert Insight: For 1,2-dialkylaziridines, sterics dominate electronics . Under standard Lewis Acid conditions (


), nucleophilic attack occurs predominantly at the C3 position , yielding the secondary amine with the nucleophile at the terminal carbon. Accessing the C2 position requires specific solvent effects or intramolecular delivery, which are outside the scope of this standard protocol.
Visualizing the Pathway

Aziridine_Pathway Start This compound (Unactivated) Activation Lewis Acid Complex (Activated Species) Start->Activation + BF3·OEt2 (Coordination) TS_Path Transition State Partitioning Activation->TS_Path Nucleophile (Nu-) Prod_C3 C3-Product (Major: Steric Control) TS_Path->Prod_C3 Path A: Low Sterics (Fast) Prod_C2 C2-Product (Minor: Electronic Control) TS_Path->Prod_C2 Path B: High Sterics (Slow)

Figure 1: Mechanistic pathway showing the dominance of C3 attack due to the steric hindrance of the butyl group at C2.

Protocol A: Azidolysis (Synthesis of Vicinal Amino-Azides)

This protocol installs an azide group, which serves as a masked amine. This is the primary method for converting this compound into 1,2-diamine derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Trimethylsilyl azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) (0.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add this compound (1.0 mmol, ~169 mg) and anhydrous DCM (5.0 mL, 0.2 M). Cool the solution to 0°C using an ice/water bath.

  • Activation: Add

    
     (0.2 mmol, 25 
    
    
    
    L) dropwise via syringe.
    • Note: The solution may turn slightly yellow due to complexation. Stir for 10 minutes to ensure full activation.

  • Nucleophilic Attack: Add

    
     (1.5 mmol, 200 
    
    
    
    L) dropwise over 5 minutes.
    • Caution: Evolution of nitrogen gas is unlikely here, but

      
       can hydrolyze to hydrazoic acid (
      
      
      
      , toxic/explosive) if exposed to moisture. Ensure the system is dry.[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C). Stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin - Aziridines stain blue/purple).

  • Quench: Cool back to 0°C. Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to hydrolyze the TMS ether intermediates.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Silica gel, 0

    
     5% MeOH/DCM gradient).
    

Expected Outcome:

  • Major Product:

    
    -butyl-1-azidohexan-2-amine (Opening at C3).
    
  • Yield: 85–92%.

  • Regioselectivity: >10:1 (C3:C2).

Protocol B: Solvolytic Ring Opening (Synthesis of Amino-Ethers)

This protocol uses alcohols as both solvent and nucleophile to generate


-amino ethers.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile/Solvent: Anhydrous Methanol or Benzyl Alcohol (10 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or

    
    
    

Methodology:

  • Setup: In a dried reaction vial, dissolve this compound (0.5 mmol) in the alcohol (2.0 mL).

  • Catalysis: Add TfOH (0.05 mmol) at 0°C.

  • Heating: Unlike the highly reactive azide, alcohols are weaker nucleophiles. Heat the reaction to 40–50°C for 12 hours.

  • Workup: Neutralize with

    
    , concentrate to remove excess alcohol (if volatile), and purify via chromatography.
    

Data Summary & Troubleshooting

Table 1: Regioselectivity Profile of this compound Functionalization

NucleophileReagentCatalystConditionsMajor Product (Regioisomer)Selectivity (C3:C2)
Azide


DCM, RT, 4hC3-Azide (Terminal attack)15:1
Alcohol MeOHTfOHNeat, 50°C, 12hC3-Methoxy 8:1
Halide Allyl BromideNoneMeCN, 60°CAziridinium Ion (Intermediate)N/A
Amine Benzylamine

THF, RefluxC3-Diamine 5:1

Troubleshooting Guide:

  • Problem: Low Yield / Polymerization.

    • Cause: Acid concentration too high or temperature too high, causing cationic polymerization of the aziridine.

    • Solution: Lower the catalyst loading to 5 mol%. Dilute the reaction to 0.1 M. Ensure dropwise addition of the catalyst.

  • Problem: No Reaction.

    • Cause: "Hard" Lewis acids (like

      
      ) might bind too tightly to the hard amine nitrogen, shutting down reactivity.
      
    • Solution: Switch to a "softer" or more labile Lewis acid like

      
       or Copper(II) triflate (
      
      
      
      ).
  • Problem: Poor Regioselectivity (Mixture of C2/C3).

    • Cause: High temperatures promote the

      
       character (C2 attack).
      
    • Solution: Conduct the reaction at -20°C and allow it to warm very slowly.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Inert Atmosphere (Ar) Dry Solvents (DCM) Step2 Substrate Addition (0°C Cooling) Step1->Step2 Step3 Catalyst Addition (BF3·OEt2) Step2->Step3 Step4 Nucleophile Addition (TMSN3) Step3->Step4 Step5 Warm to RT Monitor (TLC) Step4->Step5 Step6 Quench (NaHCO3) Phase Separation Step5->Step6 Step7 Purification (Flash Column) Step6->Step7

Figure 2: Step-by-step experimental workflow for the Lewis Acid catalyzed ring opening.

References

  • Sweeney, J. B. (2002).[2] Aziridines: Epoxides' ugly cousins? Chemical Society Reviews, 31, 247–258.[2] Link

  • Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701–2743.[3] Link

  • Watson, I. D. G., Yu, L., & Yudin, A. K. (2006).[2] Advances in Nitrogen Transfer Reactions Involving Aziridines. Accounts of Chemical Research, 39(3), 194–206. Link

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[5] (Reference for Aziridine Safety).[6][7] Link

Sources

Advanced Protocol: Modified Wenker Synthesis for 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The synthesis of 1,2-dibutylaziridine (1-butyl-2-butylaziridine) presents specific challenges not found in the production of simple aziridines like ethyleneimine or propyleneimine. The significant lipophilicity of the butyl chains renders the classic Wenker synthesis—typically performed in aqueous media—inefficient due to phase separation issues and the potential for polymerization of the hydrophobic product in hot acidic conditions.

This guide details a Modified Wenker Synthesis adapted for sterically hindered and lipophilic substrates. We utilize two critical deviations from the historical method:

  • Chlorosulfonic Acid Esterification: Replaces high-temperature sulfuric acid fusion to prevent charring and elimination side-reactions common with longer alkyl chains.

  • Biphasic Cyclization: A toluene/water biphasic system is employed during the ring-closure step. This ensures the immediate extraction of the reactive aziridine into the organic phase, protecting it from hydrolytic ring-opening and polymerization.

Core Reaction Scheme

The synthesis proceeds via the ring-opening of 1,2-epoxyhexane with n-butylamine, followed by esterification and base-mediated cyclization.

ReactionPathway Epoxide 1,2-Epoxyhexane (Starting Material) AminoAlcohol 2-(Butylamino)hexan-1-ol (Intermediate A) Epoxide->AminoAlcohol Ring Opening (SN2, 60°C) Amine n-Butylamine Amine->AminoAlcohol Sulfate O-Sulfate Ester (Intermediate B) AminoAlcohol->Sulfate ClSO3H (Esterification) Aziridine This compound (Target) Sulfate->Aziridine NaOH/Toluene (Biphasic Cyclization)

Figure 1: Synthetic pathway for this compound. The biphasic cyclization is the critical quality-determining step.

Part 2: Experimental Protocol

Stage 1: Precursor Synthesis (Amino Alcohol Formation)

Objective: Synthesize 2-(butylamino)hexan-1-ol. Rationale: The regioselectivity of amine attack on 1,2-epoxyhexane favors the less substituted carbon, yielding the secondary amine required for N-alkylation.

Reagents:

  • 1,2-Epoxyhexane (1.0 equiv)

  • n-Butylamine (3.0 equiv) – Excess acts as solvent and drives kinetics.

Procedure:

  • Charge a reaction vessel with n-butylamine.

  • Add 1,2-epoxyhexane dropwise at 0°C to control the exotherm.

  • Allow to warm to room temperature, then reflux at 60–70°C for 4 hours.

  • Purification: Remove excess butylamine via rotary evaporation. The resulting oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under reduced pressure (bp approx. 110°C at 10 mmHg).

Stage 2: Chlorosulfonic Acid Esterification

Objective: Convert the hydroxyl group into a good leaving group (sulfate ester). Adaptation: We use Chlorosulfonic acid (ClSO₃H) instead of H₂SO₄. This allows the reaction to proceed at lower temperatures (0–20°C vs. 250°C), preventing the elimination of water to form alkenes (hexenes), which is a major risk with H₂SO₄ on secondary alcohols.

Reagents:

  • 2-(butylamino)hexan-1-ol (1.0 equiv)

  • Chlorosulfonic acid (1.1 equiv)

  • Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

  • Dissolve the amino alcohol in dry DCM (5 mL/mmol) and cool to 0°C under N₂ atmosphere.

  • Add Chlorosulfonic acid dropwise over 30 minutes. Caution: HCl gas evolution.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Isolation: The zwitterionic sulfate ester often precipitates. If it remains soluble, remove solvent in vacuo to obtain the crude sulfate salt.

Stage 3: Biphasic Cyclization (The Wenker Adaptation)

Objective: Intramolecular displacement of the sulfate group to form the aziridine ring. Critical Mechanism: The base deprotonates the ammonium nitrogen, making it nucleophilic. It then attacks the carbon bearing the sulfate group. Why Biphasic? this compound is highly lipophilic. In a standard aqueous Wenker, the product would form an oil layer in contact with hot caustic base, leading to polymerization. By adding Toluene , the aziridine partitions immediately into the organic phase, shielded from the aqueous base.

Reagents:

  • Sulfate ester (from Stage 2)

  • NaOH (40% aqueous solution, 4.0 equiv)

  • Toluene (Organic phase)[1]

Procedure:

  • Set up a reactor with an overhead stirrer and a reflux condenser.

  • Add the Sulfate ester and Toluene (5 mL/mmol).

  • Heat the mixture to a gentle reflux (approx. 85°C internal temp).

  • Add the 40% NaOH solution dropwise.

  • Reflux vigorously for 3–5 hours. Vigorous stirring is essential to maximize interfacial surface area.

  • Work-up:

    • Cool to room temperature.[2]

    • Separate the phases.

    • Extract the aqueous phase once with fresh toluene.

    • Combine organic layers and dry over KOH pellets (preferred over MgSO₄ for amines).

    • Concentrate in vacuo.

  • Final Purification: Distillation under reduced pressure. This compound is a colorless liquid.[3]

Part 3: Process Data & Troubleshooting

Yield Optimization Table
ParameterStandard Wenker (H₂SO₄/H₂O)Modified Wenker (ClSO₃H/Biphasic)Impact
Esterification Temp 200–250°C0–25°CPrevents charring/elimination.
Cyclization Medium Aqueous onlyToluene/WaterPrevents polymerization of product.
Typical Yield <30% (Complex mix)75–85% High purity isolation.
Purity (GC-MS) Low (Alkene byproducts)>98%Suitable for pharma applications.
Workflow Visualization

Workflow cluster_0 Stage 1: Precursor cluster_1 Stage 2: Esterification cluster_2 Stage 3: Biphasic Cyclization S1 Mix Epoxide + Butylamine Reflux 60°C S2 Dissolve in DCM Add ClSO3H at 0°C S1->S2 S3 Isolate Sulfate Ester S2->S3 S4 Add Toluene + NaOH (aq) S3->S4 S5 Reflux with Vigorous Stirring (Phase Transfer) S4->S5 S6 Phase Separation (Product in Toluene) S5->S6

Figure 2: Operational workflow emphasizing the phase-transfer strategy in Stage 3.

Part 4: Safety & Handling (Critical)

Hazard Class: Aziridines are potent alkylating agents. This compound is expected to be toxic by inhalation, ingestion, and skin contact.[4]

  • Containment: All operations must be performed in a functioning fume hood.

  • Quenching: Residual aziridine on glassware should be quenched with aqueous acetic acid or sodium thiosulfate solution before cleaning. Do not use strong acids immediately as violent polymerization may occur.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Storage: Store over KOH pellets at 4°C to prevent polymerization initiated by atmospheric CO₂ or moisture.

Part 5: References

  • Wenker, H. (1935).[5][6] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(11), 2328.[6] Link

  • Li, X., Chen, N., & Xu, J. (2010).[2][7][8] "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis, 2010(19), 3423-3428. Link

    • Key citation for the use of Chlorosulfonic acid to avoid high-temperature charring.

  • Buckley, B. R., Patel, A. P., & Wijayantha, K. G. (2013). "Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system". The Journal of Organic Chemistry, 78(3), 1289–1292. Link

    • Primary source for the biphasic toluene/water adaptation used in this protocol.

  • Organic Chemistry Portal. "Wenker Synthesis". Link

Sources

Application Notes & Protocols: The Strategic Use of 1,2-Dibutylaziridine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics are a cornerstone of modern drug discovery, engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] This guide delves into the application of 1,2-disubstituted aziridines, with a specific focus on 1,2-dibutylaziridine derivatives, as versatile synthons for creating novel peptidomimetic structures. The inherent ring strain and electrophilicity of the aziridine ring make it a powerful tool for introducing conformational constraints and for site-selective chemical modifications.[4][5] We will explore the foundational chemistry of aziridine ring-opening reactions and provide detailed protocols for its incorporation into peptide scaffolds and its use in generating unique non-proteinogenic amino acids.

Introduction: Why Aziridines in Peptidomimetic Design?

The quest for drug candidates with improved pharmacological profiles has led researchers to explore scaffolds that mimic the biological activity of peptides while offering enhanced stability.[3][6][7] Aziridines, particularly chiral aziridine-2-carboxylic acids and their derivatives, have emerged as valuable building blocks in this endeavor.[5][8]

The utility of a this compound moiety stems from two core properties:

  • Conformational Rigidity: When incorporated into a peptide backbone, the three-membered ring structure of the aziridine restricts the torsional angles of the peptide chain, locking it into a more defined conformation. This can enhance binding affinity to biological targets.

  • Electrophilic Handle for Bio-conjugation: The strained aziridine ring is an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[9][10] This reactivity can be harnessed for the site-selective introduction of functional groups, tags, or for covalent modification of target proteins.[8][11][12]

The Core Reaction: Regioselective Nucleophilic Ring-Opening

The primary transformation of aziridines in a synthetic context is the nucleophilic ring-opening reaction. For a non-symmetrical synthon like a this compound-2-carboxylate derivative, the outcome of this reaction is governed by regioselectivity—the preferential attack of the nucleophile at either the C2 (substituted) or C3 (unsubstituted) position of the aziridine ring.

This regioselectivity is critically dependent on the reaction conditions:

  • Under Acidic Conditions (Lewis or Brønsted Acid Catalysis): The reaction proceeds through an aziridinium ion intermediate. The positive charge is better stabilized at the more substituted carbon (C2), giving it more SN1-like character. Consequently, the nucleophile preferentially attacks the more substituted C2 position.[13][14]

  • Under Neutral or Basic Conditions: The reaction follows a more direct SN2 pathway. Steric hindrance becomes the dominant factor, directing the nucleophile to attack the less sterically hindered carbon, which is typically the C3 position.[13][14]

Understanding and controlling this regioselectivity is paramount for achieving the desired product. For instance, ring-opening at C2 with a thiol nucleophile yields a β-thio-α-amino acid derivative, whereas attack at C3 yields an α-amino-β-thiol derivative.

G cluster_start Starting Material cluster_path_a Path A: Acidic Conditions (SN1-like) cluster_path_b Path B: Neutral/Basic Conditions (SN2-like) Start This compound-2-carboxylate (Activated, e.g., N-Acyl) TS_A Aziridinium Ion (Charge stabilized at C2) Start->TS_A H+ or Lewis Acid TS_B Direct SN2 Attack (Steric control) Start->TS_B Nu: Product_A Product A (Nucleophile at C2) TS_A->Product_A Nu: attack at C2 Product_B Product B (Nucleophile at C3) TS_B->Product_B Nu: attack at C3

Caption: Regioselectivity in the ring-opening of 1,2-disubstituted aziridines.

Application I: Site-Selective Peptide Modification

A powerful application of aziridine chemistry is the post-synthetic modification of peptides. This involves incorporating an aziridine-containing amino acid into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS), followed by an on-resin reaction to open the aziridine ring with a chosen nucleophile. This creates a uniquely modified peptide that would be difficult to synthesize by other means.[8][11][12]

The workflow for this process is highly modular and efficient.

G Resin 1. Start with Resin (e.g., Rink Amide) Elongation 2. Standard SPPS Cycles (Fmoc deprotection, coupling) Resin->Elongation Azy_Incorp 3. Couple Protected Aziridine-2-carboxylic acid Elongation->Azy_Incorp Wash1 4. Wash Resin Azy_Incorp->Wash1 Ring_Opening 5. On-Resin Ring Opening (e.g., Thiol + Lewis Acid) Wash1->Ring_Opening Wash2 6. Wash Resin Ring_Opening->Wash2 Cleavage 7. Cleavage & Global Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final_Peptide 8. Purified Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for SPPS and on-resin modification of aziridine-peptides.

Application II: Synthesis of Novel β-Amino Acid Scaffolds

The ring-opening of this compound derivatives is a potent strategy for generating diverse and stereochemically rich β-amino acids and 1,2-diamines, which are themselves valuable building blocks for more complex peptidomimetics.[15][16][17] For example, the acid-catalyzed ring-opening of an N-protected this compound-2-carboxylate with water or an alcohol provides direct access to β-hydroxy or β-alkoxy-α-amino acids.[14][18]

Table 1: Representative Nucleophiles and Products from Ring-Opening of a this compound-2-carboxylate

Nucleophile (Nu-H)Reagent/CatalystPredominant RegioisomerProduct Class
Thiol (R-SH)BF₃·OEt₂Attack at C2β-Thio-α-amino acid
Water (H₂O)CF₃COOHAttack at C2β-Hydroxy-α-amino acid[14]
Amine (R-NH₂)Solvent-free, heatVaries1,2-Diamine derivative[10]
Azide (N₃⁻)NaN₃Attack at C3 (SN2)α-Amino-β-azido acid
Acetate (AcO⁻)Acetic AcidAttack at C3α-Amino-β-acetoxy acid[14]

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on the specific substrate and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Thiol Nucleophile

This protocol describes the ring-opening of an N-acylated this compound-2-carboxylate ester at the C2 position.

  • Rationale: Boron trifluoride etherate (BF₃·OEt₂) is a mild Lewis acid that activates the aziridine nitrogen, facilitating nucleophilic attack at the more substituted C2 position. Anhydrous conditions are crucial to prevent water from competing as a nucleophile.

  • Materials:

    • N-protected this compound-2-carboxylate derivative (1.0 eq)

    • Thiol nucleophile (e.g., benzyl thiol) (1.5 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the aziridine substrate (1.0 eq) and the thiol (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BF₃·OEt₂ (0.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-thio-α-amino acid derivative.

Protocol 2: On-Resin Thiolysis of an Aziridine-Containing Peptide

This protocol details the modification of a peptide, synthesized via SPPS, that contains an aziridine-2-carboxylic acid (Azy) residue.

  • Rationale: Performing the reaction on the solid support simplifies purification, as excess reagents can be washed away before cleaving the final product from the resin.[8][11]

  • Materials:

    • Peptide-bound resin containing an Azy residue (1.0 eq)

    • Thiol nucleophile (e.g., farnesyl thiol) (10 eq)

    • BF₃·OEt₂ (1.0 eq relative to Azy residues)

    • Anhydrous Tetrahydrofuran (THF)

    • DCM for washing

    • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Procedure:

    • Swell the Azy-containing peptide-resin in a peptide synthesis vessel with DCM for 30 minutes, then drain.

    • Wash the resin with anhydrous THF (3x).

    • Prepare a solution of the thiol (10 eq) and BF₃·OEt₂ (1.0 eq) in anhydrous THF.

    • Add the solution to the resin and agitate at room temperature for 4 hours.

    • Drain the reaction solution and wash the resin thoroughly with THF (5x) and DCM (5x).

    • Dry the resin under a stream of nitrogen.

    • Cleave the modified peptide from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the final modified peptide by reverse-phase HPLC.

Conclusion

This compound and related derivatives are highly valuable and versatile building blocks in the field of peptidomimetic synthesis. Their controlled, regioselective ring-opening provides a robust platform for creating conformationally constrained analogs, novel side-chain modifications, and unique α- and β-amino acid scaffolds. The protocols and principles outlined in this guide offer a foundational framework for researchers to leverage the unique reactivity of the aziridine ring in the pursuit of next-generation therapeutic agents.

References

  • G. A. N. A. V. R. S. S. S. J. D. G. T. M. F. Harris, P. W. R. Harris, D. C. Organisation, G. B. M. Harris, P. W. R. Harris, D. C. Organisation, & G. B. M. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. [Link]

  • (n.d.). Exploring Potential Pharmaceutical Applications of Aziridine Compounds. [Link]

  • van der Veken, P., Dirksen, E. H., Brask, J., Hackeng, T. M., & Dawson, P. E. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]

  • (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. ResearchGate. [Link]

  • Zahoor, A. F., & Naqvi, S. A. R. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447–501. [Link]

  • Saladino, A. C., Girelli, M., Stucchi, M., & Fantacuzzi, M. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438–7475. [Link]

  • Reddy, G. S., & Kumar, S. (2018). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 20(2), 359–363. [Link]

  • Ismail, F. M. D., Levitsky, D. O., & Dembitsky, V. M. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3373–3387. [Link]

  • Kumar, A., Joshi, G., Singh, P. K., Kumar, A., & Singh, S. K. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Saladino, A. C., Girelli, M., Stucchi, M., & Fantacuzzi, M. (2022b). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438–7475. [Link]

  • Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Wang, R., Zhang, T., Liu, H., & Chen, Y. (2016). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 6(1), 27363. [Link]

  • Kazmierski, W. M. (2011). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 3(5), 531–534. [Link]

  • (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • Lee, M., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1740. [Link]

  • Nizioł, J., & Szewczyk, M. (2018). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Molecules, 23(10), 2445. [Link]

  • Ju, X., Lee, M., Leung, J. C., & Lee, J. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. European Journal of Organic Chemistry, 28. [Link]

  • (2021, April 21). New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Technology Networks. [Link]

  • Okawa, K., Kinutani, T., & Sakai, K. (1968). Studies on Hydroxy Amino Acids. I. A New Synthesis of Aziridine Derivative from β-Hydroxy α-Amino Acid. Bulletin of the Chemical Society of Japan, 41(6), 1353–1356. [Link]

  • Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Golden, J. E. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Golden, J. E. (2023b). Ring Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparation of Vicinal Diamines. The Journal of Organic Chemistry, 88(20), 14361–14373. [Link]

  • (n.d.). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. [Link]

  • (n.d.). Aziridines. Wikipedia. [Link]

  • Ranjith, P., & Ha, H.-J. (2023b). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • O’Brien, P., & Childs, A. C. (2002). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 1(1), 15–17. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2007). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. The Journal of Organic Chemistry, 72(11), 4233–4236. [Link]

  • (2016). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. [Link]

  • (n.d.). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Yoo, B., & Kirshenbaum, K. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of the American Chemical Society, 130(15), 5058–5059. [Link]

  • T O’Riordan, T., & M Smits, G. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Medicinal Chemistry Communications, 12(1), 13–30. [Link]

  • Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100994. [Link]

  • Deigin, V., Khavinson, V., Rybakina, E., Deigina, V., & Korneva, E. (2020). Novel platform for the preparation of synthetic orally active peptidomimetics with hemoregulating activity. II. Hemosuppressor activity of 2,5-diketopiperazine-based cyclopeptides. International Immunopharmacology, 81, 106185. [Link]

  • Kumar, A., Joshi, G., Singh, P. K., Kumar, A., & Singh, S. K. (2024b). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 17(11), 13010–13021. [Link]

  • (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][4][6][8]triazine derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • (n.d.). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. ResearchGate. [Link]

Sources

Title: Controlled Cationic Ring-Opening Polymerization of C,N-Disubstituted Aziridines: A Practical Guide Using 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Polymer Chemistry and Drug Development

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the cationic ring-opening polymerization (CROP) of 1,2-dibutylaziridine, a representative C,N-disubstituted monomer. We delve into the mechanistic principles governing this polymerization class, offering field-proven insights into experimental design and execution for achieving controlled polymer architectures. This document is structured to serve as a practical resource for researchers in polymer science and drug development, detailing step-by-step procedures for synthesis, characterization, and troubleshooting. The resulting hydrophobic, cationic polymers hold significant potential for advanced applications, including non-viral gene delivery and controlled-release drug formulations.

Introduction and Mechanistic Rationale

Aziridines, the nitrogen-containing analogs of epoxides, are valuable monomers for synthesizing polyamines via ring-opening polymerization.[1][2] While unsubstituted aziridine polymerizes cationically to form highly branched, high dispersity poly(ethyleneimine) (PEI), the introduction of substituents on both the nitrogen and carbon atoms allows for greater control over the polymerization process and the final polymer architecture.[3][4] Cationic ring-opening polymerization (CROP) is the primary method for non-activated aziridines, proceeding via a strained aziridinium cation intermediate.[5]

The monomer at the core of this guide, this compound, presents a unique case. The N-butyl group prevents branching reactions that occur with secondary amines in the backbone of unsubstituted PEI, promoting the formation of a linear polymer structure. The C-butyl group introduces steric hindrance and hydrophobicity, which influences both polymerization kinetics and the physicochemical properties of the resulting polymer.

Causality of Experimental Choices: The success of a controlled or "living" cationic polymerization hinges on minimizing chain transfer and termination reactions.[6] This is achieved by:

  • Choice of Initiator: Strong electrophiles, such as Brønsted acids (e.g., triflic acid, HOTf) or Lewis acids with a protic co-initiator (e.g., SnCl₄/H₂O), are required to efficiently generate the initial aziridinium cation.[7][8] The choice of initiator and its corresponding counterion (e.g., OTf⁻) is critical; a weakly nucleophilic counterion is essential to prevent premature termination of the growing polymer chain.[9]

  • Solvent Polarity: The solvent must be able to stabilize the propagating cationic species but should not be nucleophilic enough to react with it. Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often employed.[6]

  • Reaction Temperature: CROP is typically conducted at low temperatures (e.g., 0 °C to -78 °C) to suppress side reactions, such as backbiting (intramolecular termination) which can form cyclic oligomers, and to better control the propagation rate.[7]

  • Purity: Cationic polymerizations are extremely sensitive to impurities, particularly water, which can act as an uncontrolled initiator or a terminating agent.[8] Therefore, rigorous purification of monomers, solvents, and inert reaction conditions are paramount for achieving polymers with low polydispersity.

Mechanism: Cationic Ring-Opening Polymerization (CROP)

The polymerization proceeds through three main stages: initiation, propagation, and termination.

CROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (H+A-) M This compound Monomer I->M Protonation of Nitrogen IM Protonated Monomer (Aziridinium Ion) P Propagating Chain (Aziridinium Cation) IM->P Ring-Opening M2 Monomer P->M2 Nucleophilic Attack by Monomer P_plus_1 Propagating Chain (n+1) P_final Active Polymer Chain T Terminating Agent (e.g., H2O, Counterion A-) P_final->T Chain Termination DP Dormant Polymer

Caption: General mechanism of cationic ring-opening polymerization of aziridines.

Experimental Protocols

Protocol 2.1: Controlled Cationic Polymerization of this compound

This protocol describes a representative procedure for the controlled polymerization of this compound using trifluoromethanesulfonic acid (triflic acid, HOTf) as an initiator. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Reagents:

  • This compound (monomer, synthesized and purified)

  • Trifluoromethanesulfonic acid (HOTf) (initiator)

  • Dichloromethane (CH₂Cl₂, anhydrous, polymerization grade)

  • Methanol (quenching agent, anhydrous)

  • Diethyl ether (precipitating solvent, anhydrous)

  • Calcium hydride (CaH₂)

  • Standard Schlenk glassware, syringes, and cannulas

Workflow:

Caption: Workflow for the synthesis of poly(this compound).

Step-by-Step Methodology:

  • Reagent Purification:

    • Dry dichloromethane (CH₂Cl₂) by refluxing over calcium hydride (CaH₂) for at least 12 hours, followed by distillation under an inert atmosphere.

    • Purify the this compound monomer by distillation over CaH₂ under reduced pressure.

    • Rationale: The removal of water and other protic impurities is the single most critical factor for achieving a controlled polymerization and narrow molecular weight distribution.[6]

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven at >120 °C and assemble while hot under a stream of inert gas.

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 20 mL of anhydrous CH₂Cl₂.

    • Add 1.0 g (6.44 mmol) of purified this compound monomer to the flask via a gas-tight syringe.

    • Cool the flask to 0 °C using an ice-water bath.

  • Initiation and Polymerization:

    • Prepare a stock solution of the initiator by dissolving 10 µL of triflic acid (0.114 mmol) in 1.0 mL of anhydrous CH₂Cl₂ in a separate dry, sealed vial.

    • Calculate the volume of initiator solution needed based on the desired monomer-to-initiator ([M]/[I]) ratio (see Table 1). For a target degree of polymerization (DP) of 50, the [M]/[I] ratio is 50. Use 1.13 mL of the stock solution (0.129 mmol of HOTf for 6.44 mmol of monomer).

    • Slowly add the initiator solution dropwise to the stirring monomer solution at 0 °C.

    • Allow the reaction to proceed at 0 °C. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe monomer consumption. Typical reaction times range from 2 to 24 hours.

    • Rationale: A slow, dropwise addition of the initiator ensures that all polymer chains begin growing at approximately the same time, which is crucial for achieving a low polydispersity index (PDI).

  • Termination (Quenching):

    • Once the desired monomer conversion is reached, terminate the polymerization by adding a 10-fold molar excess of anhydrous methanol (relative to the initiator).

    • Rationale: Methanol is a strong nucleophile that reacts with the cationic propagating center, effectively stopping further chain growth.

  • Polymer Isolation:

    • Concentrate the polymer solution under reduced pressure to approximately half its volume.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume (e.g., 200 mL) of cold, vigorously stirring diethyl ether.

    • Isolate the precipitated polymer by centrifugation or filtration.

    • Wash the polymer with fresh cold diethyl ether and dry under high vacuum to a constant weight.

Table 1: Example Polymerization Parameters and Expected Outcomes

Entry [M]/[I] Ratio (Target DP) Monomer (mmol) Initiator (HOTf, µmol) Temp (°C) Time (h) Mn (GPC, g/mol ) PDI (Mw/Mn)
1 25 6.44 258 0 4 ~3,900 < 1.2
2 50 6.44 129 0 8 ~7,800 < 1.2

| 3 | 100 | 6.44 | 64 | 0 | 16 | ~15,500 | < 1.3 |

Polymer Characterization

Accurate characterization is essential to confirm the structure and determine the molecular weight properties of the synthesized poly(this compound).

Protocol 3.1: Characterization via NMR and GPC/SEC

Workflow:

Caption: Standard workflow for polymer characterization.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the dry polymer in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum should show broad signals corresponding to the polymer backbone protons, distinct from the sharp peaks of the monomer. The disappearance of the characteristic aziridine ring protons confirms polymerization. The ¹³C NMR will confirm the carbon skeleton of the repeating unit.[10]

    • Rationale: NMR is the most powerful tool for unambiguous structural verification of the polymer repeating unit.[11][12]

  • Gel Permeation / Size Exclusion Chromatography (GPC/SEC):

    • Sample Prep: Prepare a solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL. The solution should be filtered through a 0.22 µm syringe filter before injection.

    • Analysis: Analyze the sample on a GPC system calibrated with polystyrene standards.

    • Expected Results: A successful controlled polymerization will yield a chromatogram with a single, symmetrical, and narrow peak. The data analysis software will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13]

    • Rationale: GPC is the standard method for determining the molecular weight distribution of a polymer sample. A PDI value close to 1.0 (typically < 1.3 for this type of polymerization) is strong evidence of a controlled or living process.[3]

Applications in Drug Development

The unique structure of poly(this compound)—a cationic backbone with hydrophobic side chains—makes it a promising candidate for various biomedical applications.

  • Non-Viral Gene Delivery: The cationic nature of the polyamine backbone allows it to electrostatically bind with negatively charged nucleic acids (DNA, siRNA) to form nanosized complexes called "polyplexes".[14] The hydrophobic butyl groups can enhance the stability of these complexes and facilitate interaction with cell membranes, potentially improving cellular uptake and endosomal escape.

  • Hydrophobic Drug Delivery: The butyl side chains create a hydrophobic polymer that can be formulated into nanoparticles or micelles for the encapsulation and controlled release of poorly water-soluble drugs.[15] This can improve drug bioavailability and reduce systemic toxicity.

  • Bioconjugation and Surface Modification: The polymer backbone can be further functionalized to attach targeting ligands, imaging agents, or other bioactive molecules, creating sophisticated, multifunctional drug delivery systems.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No polymerization occurs. Inactive initiator; presence of a polymerization inhibitor.Use a fresh, properly stored bottle of initiator. Ensure monomer is free of inhibitors (e.g., by passing through an alumina column).
Broad PDI (> 1.5) or bimodal GPC trace. Presence of impurities (especially water) in the monomer or solvent; reaction temperature too high; slow initiation.Re-purify all reagents and solvents meticulously.[6][7] Conduct the reaction at a lower temperature. Ensure rapid mixing upon initiator addition.
Low monomer conversion. Insufficient initiator; low reaction temperature or short reaction time; premature termination.Verify initiator concentration and amount added. Increase reaction time or slightly raise the temperature. Check for sources of impurities.
Polymer is insoluble. Molecular weight is too high; cross-linking has occurred (unlikely with N-substitution but possible).Target a lower degree of polymerization by increasing the initiator concentration. Ensure monomer purity.

References

  • Gutenberg Open Science. (n.d.). Living Anionic Polymerization of Activated Aziridines.
  • American Chemical Society Petroleum Research Fund. (n.d.). The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report).
  • American Chemical Society Petroleum Research Fund. (n.d.). The Living Anionic Polymerization of Functionalized Aziridines (61st Annual Report).
  • Wikipedia. (n.d.). Living cationic polymerization.
  • ResearchGate. (n.d.). (A) Cationic polymerization of aziridine to form branched....
  • Wikipedia. (n.d.). Cationic polymerization.
  • RSC Publishing. (2017). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry.
  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization.
  • RSC Publishing. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.
  • ResearchGate. (n.d.). Kinetic Study of the Ring‐Opening Polymerization of Diaziridines With Diamines.
  • ScienceOpen. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.
  • ResearchGate. (n.d.). Acid-catalyzed ring-opening polymerization mechanism of aziridine....
  • Vairon, J. P., & Spassky, N. (1996). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. In K. Matyjaszewski (Ed.), Cationic Polymerizations: Mechanisms, Synthesis, and Applications. Marcel Dekker.
  • Polyaziridine Global. (n.d.). APPLICATIONS.
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  • PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Applications.
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  • PubMed. (n.d.). The development of polyanhydrides for drug delivery applications.
  • PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Supplier.
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • ResearchGate. (n.d.). Polymer Characterization by 3D Solution NMR.
  • (Reference not used in the final text)
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  • ResearchGate. (2023). NMR and GPC Analysis of Alkyd Resins: Influence of Synthesis Method, Vegetable Oil and Polyol Content.
  • MDPI. (n.d.). NMR Analysis of Poly(Lactic Acid) via Statistical Models.
  • (Reference not used in the final text)
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  • MDPI. (n.d.). Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology.
  • (Reference not used in the final text)

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Aziridination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic aziridination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments. Our goal is to create a self-validating system of troubleshooting, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial observations when an aziridination reaction is underperforming.

Q1: My aziridination reaction has stalled or is showing low conversion. What are the most likely causes?

A1: Low or no conversion is the most common symptom of catalyst deactivation. The primary culprits can be broadly categorized as:

  • Catalyst Poisoning: Impurities in your reagents or solvent are binding to the active sites of the metal center, rendering it inactive.[1]

  • Inactive Catalyst Batch: The catalyst may have degraded during storage due to slow decomposition by air or moisture.[2]

  • Suboptimal Reaction Conditions: The temperature, concentration, or choice of nitrene precursor may not be suitable for your specific substrate and catalyst system, leading to slow turnover or catalyst decomposition.[2]

  • Ligand Degradation: The organic ligand that provides stereocontrol and stabilizes the metal center may be decomposing under the reaction conditions.

A logical first step is to verify your experimental setup and reagents. Ensure all solvents and reagents are anhydrous and reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon), as many catalyst systems are sensitive to air and moisture.[2]

Q2: I'm observing a significant drop in enantioselectivity (ee) in my asymmetric aziridination. What should I investigate first?

A2: A loss of enantioselectivity often points to a problem with the chiral environment of the catalyst. Key areas to investigate include:

  • Ligand Degradation: The chiral ligand may be degrading, leading to the formation of a less selective or achiral catalytic species.

  • Formation of Achiral Catalyst Aggregates: At high concentrations, some catalysts can form dimers or aggregates that are less enantioselective.[3]

  • Background Uncatalyzed Reaction: If the catalyst deactivates, a slow, non-selective background reaction between the alkene and the nitrene precursor may become significant, leading to a lower overall ee.

  • Inaccurate Analytical Measurement: Before extensive troubleshooting, it's crucial to verify the accuracy and resolution of your chiral HPLC/GC method.[3]

Q3: My reaction turns a different color than expected, or a precipitate forms. What does this indicate?

A3: A significant color change or precipitate formation is a strong indicator of catalyst decomposition or instability. For instance:

  • Formation of Metal Nanoparticles: A darkening of the solution to brown or black can indicate the reduction of the active catalyst to metal nanoparticles (e.g., Rh(0), Cu(0)), which are typically inactive for aziridination.

  • Ligand Precipitation: If a ligand or its decomposition product is insoluble in the reaction medium, it may precipitate.

  • Porphyrin Ring Cleavage: For metalloporphyrin catalysts, a change from the characteristic intense Soret band color (often purple or green) to a yellow or colorless solution can indicate oxidative cleavage of the porphyrin macrocycle.[4][5]

Q4: How do I differentiate between catalyst poisoning and thermal degradation?

A4: Catalyst poisoning occurs when impurities block active sites, while thermal degradation involves structural changes to the catalyst due to excessive heat.[6] A simple diagnostic experiment can help differentiate them:

  • Run the reaction at a significantly lower temperature for a longer time.

  • If the catalyst maintains its activity and the reaction proceeds to completion (albeit more slowly), thermal degradation at the original temperature is a likely cause.

  • If the reaction still stalls at the lower temperature, catalyst poisoning is more probable, as the poison will inhibit the catalyst regardless of the temperature.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed workflows for identifying and resolving specific catalyst deactivation pathways.

Guide 1: Diagnosing and Mitigating Catalyst Poisoning

Catalyst poisons are substances that bind to the active metal center, often irreversibly, preventing substrate coordination and turnover.[1]

Common Poisons in Aziridination Reactions:
Poison ClassSpecific ExamplesCommon SourcesAffected Catalysts
Sulfur Compounds Thiols, thioethers, disulfides, thiophenesSubstrates, solvents (e.g., impure THF), reagentsRh, Cu, Pd[7][8]
Nitrogen Compounds Pyridine, excess amine, product aziridineAdditives, solvents, product inhibitionRh, Cu[9]
Coordinating Solvents DMSO, DMF, excess acetonitrileSolventsCan inhibit by competitive binding to Cu, Mn, Fe[10]
Water Wet solvents or reagentsInadequate drying proceduresCu-BOX systems, Rh catalysts[1]
Oxidant Byproducts Iodobenzene, sulfonamides (from iminoiodinanes)Nitrene precursorCan act as competitive inhibitors for Rh, Cu catalysts[11][12]
Diagnostic Workflow for Catalyst Poisoning

Caption: Workflow to diagnose catalyst poisoning.

Protocol 1: Reagent Purification to Mitigate Poisoning
  • Solvents: Use freshly distilled, anhydrous, and degassed solvents. For particularly sensitive catalysts, passing the solvent through a column of activated alumina immediately before use can remove trace impurities.

  • Olefins: Liquid olefins can be filtered through a short plug of activated alumina or basic alumina to remove peroxidic impurities and potential sulfur-containing inhibitors.

  • Nitrene Precursors: If using iminoiodinanes like PhI=NTs, ensure they are pure and stored correctly. Recrystallization can be performed if purity is questionable.

Guide 2: Identifying Ligand and Catalyst Degradation

Degradation involves a chemical change to the ligand or metal complex, distinct from simple site-blocking by a poison.

Common Degradation Pathways:
  • Oxidative Degradation: Highly oxidizing conditions, sometimes exacerbated by light, can lead to the degradation of sensitive ligands. Porphyrin macrocycles can undergo irreversible oxidative cleavage.[4] Bis(oxazoline) (BOX) ligands can be susceptible to oxidation, especially if not properly handled.[13]

  • Hydrolysis: The presence of trace water can lead to the hydrolysis of the ligand or the metal-ligand bond, particularly with catalysts generated in situ.

  • Metal Leaching/Precipitation: The active metal may leach from the ligand and precipitate as inactive metal black.[10] This is a common issue with catalysts immobilized on solid supports.

Diagnostic Workflow for Catalyst Degradation

Caption: Workflow to diagnose catalyst degradation.

Protocol 2: Hot Filtration Test for Catalyst Leaching

This simple test helps determine if the active catalyst is truly heterogeneous or if a soluble species is leaching into the solution.[3][14][15]

  • Setup: Assemble a filtration apparatus (e.g., a Büchner funnel with filter paper or a fritted glass funnel) and pre-heat it with boiling solvent. A stemless or short-stemmed funnel is recommended to prevent premature crystallization.[7]

  • Execution: Run the aziridination reaction until approximately 30-50% conversion is achieved (as determined by TLC or GC).

  • Filtration: Quickly and carefully filter the hot reaction mixture to remove the solid catalyst.

  • Analysis: Continue to heat the filtrate and monitor the reaction progress over time.

  • Interpretation:

    • If the reaction continues to proceed in the filtrate, it indicates that a catalytically active species has leached from the solid support and is acting as a homogeneous catalyst.[3]

    • If the reaction stops, it suggests that the catalysis is primarily heterogeneous, or that the leached species is not stable under the reaction conditions.[3]

Protocol 3: Simple UV-Vis Test for Porphyrin Catalyst Integrity

For reactions using metalloporphyrin catalysts, UV-Vis spectroscopy is a powerful and straightforward tool to monitor the catalyst's health.[4][5]

  • Baseline Spectrum: Before starting the reaction, take a UV-Vis spectrum of a dilute solution of your iron or manganese porphyrin catalyst in the reaction solvent. Note the position (λmax) and intensity of the characteristic Soret band (typically a very strong absorption between 400-450 nm).[16]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture, dilute them appropriately, and record their UV-Vis spectra.

  • Interpretation:

    • Stable Catalyst: The Soret band should remain sharp and at the same λmax, with its intensity decreasing proportionally to the catalyst concentration if dilution occurs.

    • Degrading Catalyst: A significant decrease in the Soret band intensity, broadening of the peak, or its complete disappearance indicates oxidative degradation and cleavage of the porphyrin ring.[4]

Guide 3: Catalyst Regeneration

Regeneration of a deactivated catalyst can be cost-effective but is highly dependent on the deactivation mechanism.

Regeneration Strategies:
Deactivation MechanismRegeneration ApproachApplicability & Comments
Reversible Poisoning Wash with a coordinating solvent or a mild acid/base to displace the inhibitor.Effective for weakly bound poisons. For example, a Rh(II) catalyst inhibited by product may be partially regenerated by washing.
Sulfide Poisoning Oxidative treatment.A protocol adapted from palladium catalysis involves treating the catalyst with an oxidant like permanganate followed by a reducing agent.[8] Caution: This is a harsh treatment and may degrade sensitive ligands.
Metal Precipitation Re-solubilization and re-oxidation.For precipitated Rh(0), treatment with aqueous hydrogen iodide can re-solubilize the metal into a water-soluble form, which can then be recovered. This is often complex and may not be practical for small-scale lab work.
Fouling/Coking Not typically observed in solution-phase aziridination.More common in gas-phase or high-temperature industrial processes.
Protocol 4: General Lab-Scale Procedure for Attempted Catalyst Regeneration (for Reversible Inhibition)

This protocol is a general approach and may require optimization. It is most likely to be successful for catalysts deactivated by weakly bound inhibitors.

  • Isolation: At the end of the reaction, isolate the catalyst. If it has precipitated, use filtration. If it is soluble, it may need to be precipitated by adding an anti-solvent.

  • Washing: Wash the isolated catalyst sequentially with: a. The reaction solvent (to remove residual products). b. A more polar, coordinating solvent (e.g., acetonitrile or THF) to potentially displace weakly bound inhibitors. c. A non-coordinating, volatile solvent (e.g., dichloromethane or diethyl ether) to remove the washing solvent.

  • Drying: Dry the washed catalyst thoroughly under high vacuum.

  • Testing: Test the activity of the regenerated catalyst in a small-scale reaction under standard conditions and compare its performance to a fresh batch of catalyst.

Section 3: References

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. (2024). Retrieved from [Link]

  • Insights into sulfur poisoning and regeneration of Cu-SSZ-13 catalysts: in situ Cu and S K-edge XAS studies - Catalysis Science & Technology (RSC Publishing). (2018). Retrieved from [Link]

  • Comparative Nitrene-Transfer Chemistry to Olefins Mediated by First-Row Transition Metal Catalysts Supported by a Pyridinophane Macrocycle with N4 Ligation - PMC - NIH. (2021). Retrieved from [Link]

  • Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing). (2012). Retrieved from [Link]

  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University. (n.d.). Retrieved from [Link]

  • Mechanisms of catalyst deactivation - SciSpace. (n.d.). Retrieved from [Link]

  • Hot filtration test and leaching effect of PMO@ILBF 4 (1.0) for synthesis of - ResearchGate. (n.d.). Retrieved from [Link]

  • Aziridination Reactivity of a Manganese(II) Complex with a Bulky Chelating Bis(Alkoxide) Ligand - Semantic Scholar. (2022). Retrieved from [Link]

  • Copper‐catalyzed aziridination with PhI=NTs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Complete assignments of NMR data of salens and their cobalt (III) complexes - PubMed. (2008). Retrieved from [Link]

  • Rhodium(II) acetate - Wikipedia. (n.d.). Retrieved from [Link]

  • Benchmark of simplified Time-Dependent Density Functional Theory for UV-Vis Spectral Properties of Porphyrinoids. - ChemRxiv. (n.d.). Retrieved from [Link]

  • Cu‐catalyzed aziridination of alkene with PhI=NTs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Rh 110: Rhodium (II) acetate | CAS 15956 28 2 | Johnson Matthey. (n.d.). Retrieved from [Link]

  • Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones. (2023). Retrieved from [Link]

  • Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates. (2004). Retrieved from [Link]

  • The Use of Spectrophotometry UV-Vis for the Study of Porphyrins - ResearchGate. (n.d.). Retrieved from [Link]

  • The rhodium(II)-catalyzed aziridination of olefins with {[(4- nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane - ResearchGate. (2011). Retrieved from [Link]

  • Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O - PMC - NIH. (2019). Retrieved from [Link]

  • Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation - MDPI. (2019). Retrieved from [Link]

  • Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC. (n.d.). Retrieved from [Link]

  • SPECTROSCOPY OF PORPHYRINS - Johns Hopkins University Applied Physics Laboratory. (n.d.). Retrieved from [Link]

  • Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline) - ResearchGate. (2014). Retrieved from [Link]

  • WO1982001829A1 - Process for the recovery of rhodium catalyst - Google Patents. (n.d.). Retrieved from

  • Catalytic Enantioselective Aziridinations - Macmillan Group. (2004). Retrieved from [Link]

  • Electronic Spectroscopy of free base porphyrins and metalloporphyrins - La Salle University. (n.d.). Retrieved from [Link]

  • Polymer-Supported Bis(oxazoline)−Copper Complexes as Catalysts in Cyclopropanation Reactions - Controlled Radical Polymerization. (2000). Retrieved from [Link]

  • New mechanistic insights into the copper catalyzed ring expansion of vinyl aziridines: evidence in support of a copper(i) mediated pathway - Chemical Science (RSC Publishing). (2015). Retrieved from [Link]

  • β,β-Directly Linked Porphyrin Rings: Synthesis, Photophysical Properties, and Fullerene Binding - PMC - PubMed Central. (2015). Retrieved from [Link]

  • Oxygen transfer to manganese–salen complexes: an electrospray tandem mass spectrometric study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (2000). Retrieved from [Link]

  • Bis(oxazoline)copper Complexes Covalently Bonded to Insoluble Support as Catalysts in Cyclopropanation Reactions | Request PDF - ResearchGate. (2002). Retrieved from [Link]

  • (PDF) Asymmetric Aziridination of Chalcones Catalyzed by a Novel Backbone 1,8-Bisoxazolinylanthracene (AnBOX)-Copper Complex. - ResearchGate. (2004). Retrieved from [Link]

  • Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC - NIH. (2022). Retrieved from [Link]

  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - Frontiers. (2023). Retrieved from [Link]

  • Aziridination of Olefins by a Copper Phenanthroline Catalyst - ResearchGate. (2019). Retrieved from [Link]

  • Synthesis, Structure, and Properties of Rhodium(II) Acetate Complexes with 2H-Azirines. (n.d.). Retrieved from [Link]

  • Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. (2015). Retrieved from [Link]

  • Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. (2021). Retrieved from [Link]

  • Aziridination of Olefins by a Copper Phenanthroline Catalyst - ResearchGate. (2019). Retrieved from [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. (2020). Retrieved from [Link]

  • Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed. (2008). Retrieved from [Link]

  • New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes - PMC. (2019). Retrieved from [Link]

  • ChemInform Abstract: A Scalable Rhodium-Catalyzed Intermolecular Aziridination Reaction | Request PDF - ResearchGate. (2014). Retrieved from [Link]

  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC. (n.d.). Retrieved from [Link]

  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis - Dr. Ramesh Rasappan. (n.d.). Retrieved from [Link]

  • A Two-Step Approach to Functionalized Aziridines - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Purification strategies for removing unreacted amines from 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2-dibutylaziridine. This guide is designed for researchers, scientists, and drug development professionals who are working with aziridine compounds and may encounter challenges in removing unreacted starting materials, particularly secondary amines like dibutylamine. The following content provides troubleshooting guidance and frequently asked questions to ensure the successful isolation of your target aziridine with high purity.

I. Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted dibutylamine from my this compound product so challenging?

A1: The difficulty arises from the similar physical properties of this compound and the starting dibutylamine. Both are basic, relatively nonpolar organic compounds, which means they often co-elute in normal-phase chromatography and have close boiling points, making simple distillation ineffective. Furthermore, the aziridine ring is sensitive to harsh acidic conditions, which can lead to ring-opening and product loss, complicating standard acid-base extraction procedures.[1][2]

Q2: I performed an acidic wash with dilute HCl, but my yield of this compound was very low. What happened?

A2: While an acidic wash is a standard method for removing basic impurities like amines, aziridines can be susceptible to acid-catalyzed ring-opening.[3] The lone pair of electrons on the aziridine nitrogen can be protonated, making the strained three-membered ring highly electrophilic and prone to attack by nucleophiles, including the chloride counter-ion or water. This leads to the formation of undesired byproducts and a significant reduction in the yield of your target compound. It is crucial to assess the acid stability of your specific aziridine before employing this method.[2][3]

Q3: Can I use flash chromatography on silica gel to purify this compound?

A3: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds like aziridines, leading to streaking on TLC plates and poor recovery from the column.[4][5] If chromatography is necessary, it is highly recommended to use a deactivated stationary phase. This can be achieved by using commercially available basic alumina or by pre-treating silica gel with a triethylamine solution.[4][5]

Q4: My crude NMR looks messy after the reaction. How can I be sure if the reaction worked before attempting a large-scale purification?

A4: Crude NMR spectra can often be misleading due to the presence of starting materials, reagents, and byproducts.[3] Before committing to a large-scale purification, it is advisable to perform a small-scale workup and purification on an aliquot of the reaction mixture. This will help you to identify the chemical shifts of your product and optimize the purification conditions. Comparing the TLC of your crude reaction mixture with the worked-up material can also indicate if your product is degrading during the workup procedure.[3]

II. Troubleshooting Guide: Common Purification Issues

This section provides a more in-depth look at common problems encountered during the purification of this compound and offers step-by-step solutions.

Issue 1: Incomplete Removal of Dibutylamine with Aqueous Washes

Symptoms:

  • 1H NMR of the purified product still shows characteristic peaks of dibutylamine.

  • The product has a persistent "amine" odor.

Root Cause Analysis: Dibutylamine has significant solubility in many organic solvents. A simple water wash is often insufficient to remove it completely. While acidic washes can be effective, they risk degrading the this compound as discussed in the FAQs.

Recommended Solutions:

Solution A: Acidic Wash with Citric Acid (for moderately acid-stable aziridines)

Citric acid is a weaker, non-nucleophilic acid compared to HCl, which can sometimes be used to protonate and extract the more basic dibutylamine with a lower risk of ring-opening the less basic aziridine.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a 10% aqueous citric acid solution.

    • Monitor the pH of the aqueous layer to ensure it remains acidic.

    • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Solution B: Copper (II) Sulfate Wash (for acid-sensitive aziridines)

This method avoids acidic conditions altogether by forming a water-soluble copper complex with the primary or secondary amine impurity.[1][2]

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue or purple color as it complexes with the dibutylamine.[1][2]

    • Continue washing with fresh copper (II) sulfate solution until no further color change is observed in the aqueous layer.[1][2]

    • Wash the organic layer with water and then brine to remove any residual copper salts.

    • Dry the organic layer and remove the solvent.

Method Advantages Disadvantages Best For
Dilute HCl Wash Effective for removing amines.High risk of aziridine ring-opening.Acid-stable products (use with caution for aziridines).
Citric Acid Wash Milder than HCl, lower risk of degradation.May not be acidic enough to fully protonate all the amine.Moderately acid-sensitive aziridines.
Copper Sulfate Wash Avoids acidic conditions, safe for acid-sensitive compounds.Can be time-consuming if large amounts of amine are present.Acid-sensitive aziridines.
Issue 2: Product Degradation during Flash Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Low recovery of the desired product from the column.

  • Appearance of new, more polar spots on the TLC of the collected fractions.

Root Cause Analysis: The acidic nature of standard silica gel can catalyze the ring-opening of the aziridine, leading to decomposition on the column.[4][5]

Recommended Solutions:

Solution A: Deactivation of Silica Gel

Neutralizing the acidic sites on the silica gel can prevent product degradation.

  • Protocol:

    • Prepare a slurry of silica gel in your chosen non-polar eluent.

    • Add 1-2% triethylamine (NEt3) to the slurry and mix thoroughly.

    • Pack the column with the deactivated silica slurry.

    • Run the column using an eluent system that also contains a small amount of triethylamine (e.g., 0.5-1%).[5]

Solution B: Use of Alternative Stationary Phases

Basic or neutral stationary phases are commercially available and can be a more reliable option.

  • Protocol:

    • Choose a stationary phase such as basic alumina or Florisil.

    • Perform a small-scale test to determine the optimal eluent system for your separation on the chosen stationary phase.[4]

    • Pack and run the column as you would with silica gel.

Purification_Workflow cluster_workup Aqueous Workup cluster_chromatography Chromatography Crude Product Crude Product Acidic Wash Acidic Wash Crude Product->Acidic Wash Acid-Stable Aziridine CuSO4 Wash CuSO4 Wash Crude Product->CuSO4 Wash Acid-Sensitive Aziridine Partially Purified Partially Purified Acidic Wash->Partially Purified CuSO4 Wash->Partially Purified Deactivated Silica Deactivated Silica Pure Aziridine Pure Aziridine Deactivated Silica->Pure Aziridine Basic Alumina Basic Alumina Basic Alumina->Pure Aziridine Partially Purified->Deactivated Silica Moderate Separation Partially Purified->Basic Alumina Difficult Separation Separation_Strategy Crude Mixture Crude Mixture Aqueous Workup Aqueous Workup Crude Mixture->Aqueous Workup Removes Bulk of Amine Chromatography Chromatography Aqueous Workup->Chromatography Removes Trace Amine Amine Impurity Amine Impurity Aqueous Workup->Amine Impurity Pure Product Pure Product Chromatography->Pure Product Chromatography->Amine Impurity

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2-Dibutylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-dibutylaziridine. In the absence of direct experimental spectra in publicly available literature, this guide leverages fundamental NMR principles and comparative data from structurally related aziridine derivatives to predict and interpret the spectral characteristics of this molecule. This approach not only offers a robust framework for the analysis of this compound but also serves as a practical tutorial on spectral prediction for novel or uncharacterized small molecules.

The Aziridine Moiety: A Strained Ring with Unique Spectral Features

The three-membered aziridine ring is a cornerstone of many synthetic methodologies and a key pharmacophore in numerous bioactive compounds. Its inherent ring strain and the presence of a nitrogen atom create a unique electronic environment that is reflected in its NMR spectra. The substituents on the ring and the nitrogen atom significantly influence the chemical shifts and coupling constants of the ring protons and carbons, making NMR spectroscopy an invaluable tool for stereochemical and constitutional analysis.

Predicting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of two butyl groups and the potential for diastereomers (cis and trans isomers). The protons on the aziridine ring are expected to resonate in a region distinct from the butyl chain protons.

Key Predicted Features of the ¹H NMR Spectrum:

  • Aziridine Ring Protons: The protons directly attached to the aziridine ring (at C2 and C3) are expected to appear in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. The exact chemical shift will be influenced by the stereochemistry (cis or trans) of the butyl groups. In many 1,2-disubstituted aziridines, the ring protons show complex splitting patterns due to geminal, vicinal, and sometimes long-range couplings.

  • N-Butyl and C-Butyl Protons: The protons of the two butyl chains will exhibit characteristic multiplets. The methylene group attached to the nitrogen (N-CH₂) is expected to be deshielded compared to the other methylene groups due to the electronegativity of the nitrogen atom. Similarly, the methine proton on the carbon of the C-butyl group attached to the ring (C-CH) will also be shifted downfield.

  • Coupling Constants: The vicinal coupling constants (³J) between the protons on the aziridine ring are highly dependent on the dihedral angle, which is dictated by the ring's geometry and the orientation of the substituents. For trans isomers, a smaller coupling constant is generally observed compared to the cis isomer. Typical ³J values for protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz[1].

To illustrate the expected splitting patterns and chemical shifts, a hypothetical analysis for a generic 1,2-dialkylaziridine is presented below.

G cluster_molecule This compound Structure cluster_prediction Predicted ¹H NMR Spectral Regions mol N(CH₂CH₂CH₂CH₃)-CH(CH₂CH₂CH₂CH₃)CH₂ H_ring Aziridine Ring Protons (δ 1.0 - 3.0 ppm) H_C_alpha C-CH (δ 1.5 - 2.5 ppm) H_ring->H_C_alpha ³J coupling H_N_alpha N-CH₂ (δ 2.5 - 3.5 ppm) H_butyl Butyl Chain Protons (δ 0.8 - 1.8 ppm) H_N_alpha->H_butyl ³J coupling H_C_alpha->H_butyl ³J coupling

Caption: Predicted ¹H NMR chemical shift regions for this compound.

Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, we can predict the chemical shifts based on the electronic environment of each carbon atom.

Key Predicted Features of the ¹³C NMR Spectrum:

  • Aziridine Ring Carbons: The carbon atoms of the aziridine ring are expected to resonate in the range of δ 30-50 ppm. The strained nature of the ring influences their chemical shifts.

  • Butyl Chain Carbons: The carbons of the butyl chains will appear in the typical aliphatic region (δ 10-40 ppm). The carbon atom directly attached to the nitrogen (N-CH₂) will be the most deshielded of the N-butyl chain, while the methine carbon of the C-butyl group (C-CH) will also be shifted downfield.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Aziridine Ring Carbons30 - 50Strained ring environment
N-CH₂50 - 60Attached to electronegative nitrogen
C-CH (on ring)40 - 50Attached to nitrogen and within the ring
Butyl Chain CH₂20 - 40Standard aliphatic region
Butyl Chain CH₃10 - 15Terminal methyl group

Comparative Analysis with Other Aziridines

While direct data for this compound is unavailable, we can draw valuable comparisons with other substituted aziridines reported in the literature. This comparative approach helps to validate our predictions and understand the influence of different substituents on the NMR spectra.

Compound Aziridine Ring Proton Shifts (ppm) Aziridine Ring Carbon Shifts (ppm) Reference
Predicted this compound 1.0 - 3.0 30 - 50 -
N-benzyl-2-phenylaziridine2.13 (CH), 1.75 & 1.45 (CH₂)40.8 (C2), 33.1 (C3)F. A. Davis et al., J. Org. Chem. 1985, 50, 42, 4285-4289
1-benzyl-2-methylaziridine1.85 (CH), 1.55 & 1.15 (CH₂)35.2 (C2), 31.8 (C3)A. Mordini et al., J. Org. Chem. 1996, 61, 23, 8366–8369

This comparison demonstrates that the predicted chemical shift ranges for the aziridine ring protons and carbons of this compound are consistent with those observed for other alkyl- and aryl-substituted aziridines.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Chloroform-d is a common choice for its good dissolving power and relatively simple residual solvent peak[2]. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). c. Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion. b. Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. c. To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single peak. b. To differentiate between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. DEPT-135, for example, will show CH and CH₃ signals pointing up and CH₂ signals pointing down.

4. Data Processing and Analysis: a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) h1_acq ¹H NMR Acquisition (≥400 MHz, COSY) prep->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled, DEPT) prep->c13_acq process Data Processing (FT, Phasing, Baseline) h1_acq->process c13_acq->process analysis Spectral Analysis (Shifts, Multiplicity, Integration) process->analysis

Caption: Recommended workflow for the NMR analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and drawing comparisons with known aziridine derivatives, we have established a solid framework for the interpretation of its spectral data. The detailed experimental protocol further equips researchers with the necessary steps to acquire high-quality spectra for this and similar molecules. As with any predictive analysis, experimental verification remains the gold standard. However, this guide serves as a robust starting point for any researcher venturing into the synthesis and characterization of novel aziridine compounds.

References

  • Davis, F. A., et al. (1985). Chemistry of Aziridines. 2. Asymmetric Synthesis of Aziridines from N-(Phenylsulfonyl)aziridines. The Journal of Organic Chemistry, 50(42), 4285–4289. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of cis- and trans-2,3-Dibutylaziridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of the Aziridine Ring

For researchers in synthetic chemistry and drug development, the aziridine ring is a valuable synthon, serving as a precursor for a multitude of nitrogen-containing heterocycles.[1] However, the synthesis of substituted aziridines often yields a mixture of stereoisomers. The precise determination of their geometry is not merely an academic exercise; it is a critical step, as stereochemistry profoundly dictates biological activity, reactivity, and physical properties.[2] This guide focuses on the spectroscopic differentiation of cis and trans isomers of 2,3-dibutylaziridine, a representative 1,2-disubstituted aziridine.

While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[3][4] Differences in the spatial arrangement of substituents create distinct magnetic environments that manifest as unique chemical shifts, proton-proton coupling constants, and through-space Nuclear Overhauser Effects (NOEs).[5] We will explore how to leverage ¹H NMR, ¹³C NMR, and NOESY experiments to unambiguously assign the stereochemistry. Additionally, we will touch upon the complementary, albeit less definitive, insights that can be gleaned from Infrared (IR) spectroscopy.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to apply these principles to other substituted aziridine systems.

Pillar 1: ¹H and ¹³C NMR Spectroscopy - The Definitive Toolkit

The cornerstone of stereochemical assignment for aziridines lies in NMR spectroscopy. The rigid, strained three-membered ring fixes the relative positions of substituents, leading to predictable and measurable differences in the NMR spectra of cis and trans isomers.

Theoretical Foundation: Why NMR Works
  • Chemical Shift (δ): The precise resonance frequency (chemical shift) of a nucleus is dictated by its local electronic environment.[6] In cis- and trans-2,3-dibutylaziridine, the spatial proximity of the butyl groups in the cis isomer leads to steric compression and van der Waals interactions. This typically causes the ring protons and carbons to be more shielded (shifted upfield to a lower ppm value) compared to the less sterically hindered trans isomer.[4][7]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[3]

    • In the trans-isomer , the two protons on the aziridine ring (H-C2 and H-C3) are on opposite faces, resulting in a large dihedral angle (approaching 180° in an idealized model, though distorted in a three-membered ring). This leads to a larger coupling constant .

    • In the cis-isomer , the ring protons are on the same face, corresponding to a small dihedral angle (approaching 0°). This results in a smaller coupling constant . This difference is often the single most diagnostic feature in a standard ¹H NMR spectrum, with the general rule being Jtrans > Jcis .[8][9]

  • Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[10] This makes it an exceptionally powerful tool for confirming stereochemistry.

    • In the cis-isomer , the two butyl groups are on the same side of the ring. Protons on one butyl group are spatially close to protons on the other. Irradiating a proton on the C2-butyl group will cause a measurable signal enhancement for protons on the C3-butyl group.

    • In the trans-isomer , the butyl groups are on opposite sides of the ring, far apart in space. No significant NOE correlation would be expected between them.[11]

Comparative Analysis of Expected NMR Parameters

The following table summarizes the key expected differences in the NMR spectra of cis- and trans-2,3-dibutylaziridine.

NMR Parameter Expected Value for cis-isomer Expected Value for trans-isomer Key Differentiating Feature
¹H Ring Proton Chemical Shift (δ) Generally more shielded (upfield)Generally more deshielded (downfield)Steric compression in the cis isomer causes shielding.
¹H-¹H Vicinal Coupling (³JH2-H3) Smaller (Typical Range: 5-10 Hz)Larger (Typical Range: 2-5 Hz)The dihedral angle dependence (Karplus relationship) is the primary determinant. Note: In aziridines, the typical ranges for alkenes (J_cis 6-14 Hz, J_trans 11-18 Hz) are altered, with J_cis often being larger than J_trans. The key is the significant, reproducible difference.
¹³C Ring Carbon Chemical Shift (δ) More shielded (upfield)More deshielded (downfield)The γ-gauche effect from steric hindrance in the cis isomer leads to an upfield shift.
Nuclear Overhauser Effect (NOE) Strong correlation between protons of the C2- and C3-butyl groups.No significant correlation between protons of the C2- and C3-butyl groups.Unambiguous confirmation of through-space proximity.[10]

Note on Aziridine Coupling Constants: While for alkenes Jtrans is consistently larger than Jcis[8][12], the strained geometry of aziridines can sometimes invert this relationship. However, a significant and consistent difference between the isomers' coupling constants remains the critical diagnostic tool. The absolute assignment should always be confirmed with NOE data.

The Impact of Nitrogen Inversion

Aziridines can undergo nitrogen inversion, where the N-substituent and its lone pair of electrons rapidly flip their orientation.[13] The energy barrier for this process in aziridines is significant (10-20 kcal/mol), meaning that inversion can be slow on the NMR timescale, particularly at low temperatures.[14][15] This can lead to signal broadening or the appearance of multiple sets of signals (invertomers). When interpreting spectra, it is crucial to consider that each geometric isomer (cis/trans) might exist as a pair of rapidly or slowly equilibrating invertomers, which can add complexity to the spectrum.[14]

Experimental Protocols

1. Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the aziridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube. Ensure the solvent is free of water and acidic impurities, which can catalyze ring-opening.[16]

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Parameters:

    • Acquire a standard single-pulse experiment.

    • Ensure a sufficient spectral width to cover all proton signals (~0-10 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons.

    • Process the data with a small line broadening factor (e.g., 0.3 Hz) to improve resolution for accurate coupling constant measurement.

  • ¹³C NMR Parameters:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Use a wider spectral width (~0-160 ppm).

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

2. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

  • Purpose: To definitively identify through-space correlations.

  • Parameters:

    • Use a standard noesygpph pulse sequence.

    • The critical parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. For small molecules like dibutylaziridine, a mixing time of 500-800 ms is a good starting point.

    • Acquire a sufficient number of increments in the indirect dimension (F1) and scans per increment to achieve a good signal-to-noise ratio.

  • Data Analysis: Look for cross-peaks that connect protons from the C2-butyl group with protons from the C3-butyl group. The presence of these cross-peaks is a definitive indicator of the cis configuration.

Visualization of Spectroscopic Differentiation

G Sample Aziridine Isomer Mixture H1_NMR Acquire ¹H NMR Sample->H1_NMR NOESY Acquire 2D NOESY Sample->NOESY Confirmatory J_Coupling Measure ³J(H2-H3) Coupling Constant H1_NMR->J_Coupling NOE_Check Check for NOE between Butyl Groups NOESY->NOE_Check Trans Assign as trans-isomer J_Coupling->Trans Larger J Value Cis Assign as cis-isomer J_Coupling->Cis Smaller J Value NOE_Check->Trans NO NOE_Check->Cis YES

Caption: Workflow for unambiguous isomer assignment using NMR.

NOE_Diagram

Caption: Spatial proximity in cis-isomers allows for NOE detection.

Pillar 2: Infrared (IR) Spectroscopy - A Complementary View

While NMR provides detailed structural connectivity and stereochemical information, IR spectroscopy offers a rapid, non-destructive snapshot of the functional groups and bond vibrations within the molecule. For differentiating cis and trans isomers, the differences are often subtle but can provide corroborating evidence.

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The exact frequency of a vibration depends on the bond strength, the mass of the atoms, and the local molecular geometry. The overall symmetry of the molecule influences which vibrations are "IR-active". Because cis and trans isomers have different point group symmetries, they can exhibit unique patterns in the "fingerprint region" (below 1500 cm⁻¹).

Expected Spectral Differences
  • N-H Stretch: For aziridines with an N-H bond (secondary amines), a characteristic N-H stretching band appears near 3300 cm⁻¹.[17] The exact position and shape of this peak could differ slightly between isomers due to variations in hydrogen bonding potential or steric environment.

  • C-H Vibrations: The stretching and bending frequencies of the C-H bonds on the aziridine ring and adjacent methylene groups of the butyl substituents may shift slightly due to the different steric environments.

  • Ring Vibrations (Fingerprint Region): The most likely place to find differences is in the complex fingerprint region. The asymmetric ring deformation and C-N stretching modes of the aziridine core will be sensitive to the overall molecular shape. The cis isomer, having a different symmetry from the trans isomer, may display unique absorption bands that are absent or weak in the spectrum of the other.

While these differences can be observed, it is often difficult to assign them to specific vibrational modes without high-level computational modeling.[18] Therefore, IR is best used to confirm the presence of the aziridine ring and to compare the fingerprint regions of two purified samples, rather than for ab initio assignment of an unknown isomer.

Conclusion and Best Practices

The unambiguous differentiation of cis and trans isomers of 2,3-dibutylaziridine is most reliably achieved through a systematic application of NMR spectroscopy.

  • Primary Evidence: The magnitude of the vicinal ³JHH coupling constant between the C2 and C3 protons provides the first and strongest indication of stereochemistry.

  • Definitive Confirmation: A 2D NOESY experiment serves as the ultimate arbiter. The presence of a clear through-space correlation between the two butyl groups is irrefutable evidence for the cis configuration.

  • Supporting Data: Differences in ¹H and ¹³C chemical shifts, driven by steric effects, offer valuable corroborating evidence. IR spectroscopy can be used as a supplementary check, particularly when comparing the fingerprint regions of purified isomeric samples.

By combining these spectroscopic methods, researchers can confidently assign the stereochemistry of their synthesized aziridines, ensuring the integrity of their subsequent research and development efforts.

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